molecular formula C14H10BrFO2 B1608214 4'-(2-Bromo-4-fluorophenoxy)acetophenone CAS No. 845866-51-5

4'-(2-Bromo-4-fluorophenoxy)acetophenone

Cat. No.: B1608214
CAS No.: 845866-51-5
M. Wt: 309.13 g/mol
InChI Key: DYMTWGSDROBNOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4'-(2-Bromo-4-fluorophenoxy)acetophenone is a useful research compound. Its molecular formula is C14H10BrFO2 and its molecular weight is 309.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[4-(2-bromo-4-fluorophenoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrFO2/c1-9(17)10-2-5-12(6-3-10)18-14-7-4-11(16)8-13(14)15/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYMTWGSDROBNOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC2=C(C=C(C=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80373683
Record name 4'-(2-Bromo-4-fluorophenoxy)acetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845866-51-5
Record name 1-[4-(2-Bromo-4-fluorophenoxy)phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=845866-51-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-(2-Bromo-4-fluorophenoxy)acetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 845866-51-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4'-phenoxyacetophenone derivatives as PPAR alpha gamma agonists

Technical Guide: Development of 4'-Phenoxyacetophenone Derivatives as Dual PPAR / Agonists

Executive Summary

Metabolic syndrome—a cluster of conditions including hypertension, hyperglycemia, and dyslipidemia—requires multifactorial therapeutic intervention.[1] While Thiazolidinediones (TZDs) target PPAR


24'-phenoxyacetophenone derivatives

Molecular Rationale & Pharmacophore Design[3][4][5][6]

The design of dual PPAR


The Scaffold Advantage

4'-phenoxyacetophenone serves as an ideal core scaffold due to its structural versatility:

  • The Phenoxy Linker: Provides the necessary flexibility and hydrophobic bulk to span the region between the entrance of the LBD and the inner activation pocket.

  • The Acetyl Group: Acts as a reactive "warhead" for chain extension (e.g., via Claisen-Schmidt condensation) to create lipophilic tails that stabilize the LBD.

  • The 4'-Position: Allows for the attachment of an acidic head group (bioisostere of the carboxylate in fatty acids), which is critical for electrostatic clamping with Tyr473 (PPAR

    
    ) and Tyr464  (PPAR
    
    
    ).
Pharmacophore Map
RegionChemical MoietyFunctionInteraction Target
Acidic Head Carboxylic acid / TZD ringIonic interactionHis323, Tyr473 (AF-2 Helix stabilization)
Linker Phenoxy / Alkoxy chainFlexibility & spacingHydrophobic channel
Lipophilic Tail Chalcone / StilbeneHydrophobic fillingArm II/III of the Y-pocket

Synthetic Chemistry Strategy

The synthesis focuses on converting 4'-phenoxyacetophenone into a "Chalcone-Fibrate Hybrid." This approach combines the


Graphviz: Synthetic Workflow

The following diagram outlines the divergent synthesis of these derivatives.

SynthesisPathStart4'-HydroxyacetophenoneStep1Williamson Ether Synthesis(Linker Attachment)Start->Step1 + Alkyl Bromide / K2CO3Intermediate4'-PhenoxyacetophenoneIntermediateStep1->IntermediatePathAClaisen-SchmidtCondensationIntermediate->PathA + Ar-CHO / NaOHPathBAlpha-HalogenationIntermediate->PathB + Br2 / AcOHProductAChalcone Derivative(Lipophilic Tail)PathA->ProductAProductBPhenacyl HalidePathB->ProductBFinalDual Agonist(Hybrid Scaffold)ProductA->Final Hydrolysis / DeprotectionProductB->Final Substitution with Acid Head

Caption: Divergent synthetic pathways from the acetophenone core to generate lipophilic tails (Path A) or reactive linkers (Path B).

Detailed Protocol: Claisen-Schmidt Condensation

This protocol generates the chalcone moiety, enhancing PPAR

Reagents:

  • 4'-phenoxyacetophenone derivative (1.0 eq)

  • Substituted Benzaldehyde (1.0 eq)

  • Ethanol (Solvent)

  • 40% NaOH (Catalyst)

Procedure:

  • Dissolution: Dissolve 0.01 mol of the acetophenone derivative and 0.01 mol of the appropriate benzaldehyde in 20 mL of ethanol in a round-bottom flask.

  • Catalysis: Add 5 mL of 40% NaOH dropwise while stirring at 0-5°C (ice bath).

  • Reaction: Allow the mixture to stir at room temperature for 12–24 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Precipitation: Pour the reaction mixture into crushed ice/water containing dilute HCl to neutralize.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol to yield the chalcone.

Computational Modeling & Docking

Before biological testing, candidates must be screened in silico to predict binding affinity and pose.

Docking Protocol (AutoDock Vina)

Objective: Validate binding mode against human PPAR

2P54

3CS8
  • Protein Preparation:

    • Remove water molecules and co-crystallized ligands.[3]

    • Add polar hydrogens and Kollman charges.

  • Grid Generation:

    • Center the grid box on the co-crystallized ligand (e.g., Rosiglitazone for

      
      ).
      
    • Dimensions:

      
       Å.
      
  • Ligand Preparation:

    • Minimize energy of the acetophenone derivative using MM2 force field.

    • Set rotatable bonds (focus on the phenoxy linker).

  • Scoring:

    • Select compounds with binding energy

      
       kcal/mol.[3]
      
    • Critical Check: Verify H-bond formation with Tyr473 (PPAR

      
      ) or Tyr464  (PPAR
      
      
      ).

Biological Validation (In Vitro)

The gold standard for validating PPAR activation is the Luciferase Reporter Gene Assay .

Transactivation Assay Workflow

This assay measures the ability of the ligand to drive transcription via the PPRE (Peroxisome Proliferator Response Element).

SignalingPathwayLigand4'-PhenoxyacetophenoneDerivativeReceptorPPAR Alpha/Gamma(Cytosol/Nucleus)Ligand->Receptor BindingComplexLigand-ReceptorComplexReceptor->Complex ActivationRXRRXR HeterodimerizationComplex->RXR + 9-cis-Retinoic AcidDNABind to PPRE(Promoter Region)RXR->DNAReporterLuciferase Expression(Light Output)DNA->Reporter Transcription

Caption: Mechanism of Action (MOA) for PPAR transactivation leading to measurable luciferase signal.

Protocol Steps
  • Cell Culture: Use HEK293 or COS-7 cells.

  • Transfection: Co-transfect cells with:

    • Expression plasmid (hPPAR

      
       or hPPAR
      
      
      ).
    • Reporter plasmid (PPRE-Luciferase).

    • Internal control (Renilla luciferase) to normalize transfection efficiency.

  • Treatment: After 24h, treat cells with the test compound (0.1

    
    M – 100 
    
    
    M) or positive controls (Fenofibrate for
    
    
    , Rosiglitazone for
    
    
    ).
  • Measurement: Lyse cells after 24h incubation and measure luminescence using a dual-luciferase assay kit.

  • Data Analysis: Calculate fold activation relative to DMSO vehicle control.

Data Interpretation Table
Compound ClassPPAR

EC

(

M)
PPAR

EC

(

M)
Therapeutic Profile
Fenofibrate (Control)18.0> 100Lipid lowering only
Rosiglitazone (Control)> 1000.04Insulin sensitizing only
Phenoxyacetophenone Hybrid 1.2 0.5 Dual Agonist (Ideal)

Note: Target values for a successful lead candidate should be in the low micromolar or nanomolar range for both receptors.

References

  • Fracchiolla, G., et al. (2007). Synthesis, biological evaluation, and molecular modeling investigation of chiral phenoxyacetic acid analogues with PPARalpha and PPARgamma agonist activity.[4] ChemMedChem. Link

  • Zhou, X., et al. (2010). (S)-3-(4-(2-(5-Methyl-2-phenyloxazol-4-yl)ethoxy)phenyl)-2-(piperazin-1-yl) propanoic acid compounds: synthesis and biological evaluation of dual PPARalpha/gamma agonists.[5] Bioorganic & Medicinal Chemistry Letters. Link

  • Fracchiolla, G., et al. (2012). Synthesis, biological evaluation and molecular investigation of fluorinated peroxisome proliferator-activated receptors α/γ dual agonists.[6] Bioorganic & Medicinal Chemistry. Link

  • Nandwana, A., et al. (2024). Molecular Docking Of Dual PPAR Alpha/Gamma Agonist For Type 2 Diabetes.[3] SciSpace. Link

  • Kamble, M., et al. (2025). Evaluation of PPAR gamma agonists: A molecular docking and QSAR study of chalcone analog. Journal of Applied Pharmaceutical Science. Link

Halogenated Diaryl Ethers: Next-Generation Tubulin Polymerization Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Discovery & Medicinal Chemistry

Executive Summary

This technical guide addresses the design, synthesis, and biological validation of halogenated diaryl ethers as potent tubulin polymerization inhibitors. While the natural product Combretastatin A-4 (CA-4) serves as the archetypal tubulin binder, its clinical utility is hampered by the chemical instability of its cis-stilbene bridge, which readily isomerizes to the inactive trans form.

Halogenated diaryl ethers represent a strategic bioisosteric replacement. The ether oxygen atom mimics the bond angle of the cis-olefin (~120°) while providing chemical stability and metabolic resistance. This guide details the Structure-Activity Relationship (SAR) necessitating halogenation on the B-ring, the Chan-Lam coupling synthesis protocol, and the specific assay systems required to validate microtubule destabilization.

Molecular Rationale & Design Strategy

The Instability of the Stilbene Scaffold

The primary challenge with stilbene-based vascular disrupting agents (VDAs) like CA-4 is the olefinic bridge.

  • Isomerization: The active cis-isomer (Z-isomer) spontaneously converts to the thermodynamically stable but biologically inactive trans-isomer (E-isomer) during storage and administration.

  • Solubility: The lipophilic nature of the stilbene core often requires phosphate prodrug modifications (e.g., Fosbretabulin) to achieve bioavailability.

The Ether Bioisostere Solution

Replacing the ethene bridge (-CH=CH-) with an ether linkage (-O-) offers three distinct advantages:

  • Conformational Locking: The C-O-C bond angle (~110-120°) approximates the bent geometry of the cis-stilbene, maintaining the "kinked" structure required to fit into the colchicine-binding site of

    
    -tubulin.
    
  • Chemical Stability: The ether bond is chemically inert under physiological conditions, eliminating the risk of isomerization.

  • Metabolic Resistance: Halogenation (F, Cl, Br) of the aryl rings blocks common metabolic soft spots (e.g., hydroxylation sites), extending the half-life (

    
    ) of the molecule.
    
Structural Comparison (DOT Visualization)

The following diagram illustrates the pharmacophore transition from CA-4 to the halogenated diaryl ether scaffold.

PharmacophoreDesign cluster_CA4 Reference: Combretastatin A-4 cluster_Ether Target: Halogenated Diaryl Ether CA4_A Ring A (3,4,5-trimethoxy) CA4_Bridge Cis-Olefin Bridge (Unstable) CA4_A->CA4_Bridge CA4_B Ring B (3-hydroxy-4-methoxy) CA4_Bridge->CA4_B Ether_Bridge Ether Linkage (-O-) (Stable Bioisostere) CA4_Bridge->Ether_Bridge Bioisosteric Replacement Ether_A Ring A (3,4,5-trimethoxy) Ether_A->Ether_Bridge Ether_B Ring B (Halogenated) Ether_Bridge->Ether_B

Caption: Transition from unstable stilbene to stable diaryl ether scaffold preserving the pharmacophoric geometry.

Structure-Activity Relationship (SAR) Landscape

To maximize tubulin binding affinity (


 in the nanomolar range), the following SAR rules must be strictly observed:
Structural DomainRequirementMechanistic Justification
Ring A (Pharmacophore) 3,4,5-Trimethoxy motif Essential for hydrogen bonding with Cys241 and Val238 in the colchicine binding site. Deviation here typically destroys activity.
Linker Oxygen Atom Mimics the cis-orientation. Sulfur (thioether) is also active but more prone to oxidation; Amine (-NH-) bridges often reduce potency due to hydrogen bond donation clashes.
Ring B (Modulator) Meta/Para Halogenation Fluorine (F): Increases metabolic stability and lipophilicity without significant steric bulk. Chlorine (Cl): Often optimal at the meta position (3'-position) to fill the hydrophobic pocket of

-tubulin.
Ring B (Auxiliary) 4'-Methoxy group Often retained from CA-4 to maintain H-bond acceptance, though replacement with F or Cl is tolerated in specific analogs.

Chemical Synthesis Framework

While the Ullmann coupling is the classical method for diaryl ether synthesis, it requires harsh conditions (high heat, strong base) that can degrade sensitive polymethoxy functional groups.

Recommended Protocol: Chan-Lam Coupling The copper(II)-mediated oxidative cross-coupling of arylboronic acids with phenols is the superior method for this application. It proceeds at room temperature under mild conditions.

Synthesis Workflow (DOT Visualization)

SynthesisWorkflow Phenol Starting Material A: 3,4,5-Trimethoxyphenol Reaction Chan-Lam Coupling DCM, Molecular Sieves (4Å) Room Temp, Open Air (O2 source) Phenol->Reaction Boronic Starting Material B: Halogenated Phenylboronic Acid Boronic->Reaction Catalyst Catalyst System: Cu(OAc)2 (1.0 eq) Pyridine (2.0 eq) TEMPO (oxidant) Catalyst->Reaction Workup Workup & Purification 1. Quench (NH4Cl) 2. Extract (EtOAc) 3. Column Chromatography Reaction->Workup Product Final Product: Halogenated Diaryl Ether Workup->Product

Caption: Chan-Lam coupling strategy for mild, regioselective synthesis of diaryl ethers.

Step-by-Step Protocol (Chan-Lam)
  • Preparation: In a dry round-bottom flask, dissolve 3,4,5-trimethoxyphenol (1.0 equiv) and the appropriate halogenated phenylboronic acid (1.5 equiv) in dry Dichloromethane (DCM).

  • Catalyst Addition: Add Cu(OAc)₂ (1.0 equiv) and Pyridine (2.0 equiv). Note: Anhydrous conditions are preferred, but the reaction requires oxygen.

  • Activation: Add 4Å molecular sieves to absorb water generated during the reaction. Stir the mixture vigorously open to the atmosphere (or under an O₂ balloon for faster kinetics) at room temperature for 12–24 hours.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 4:1). Look for the disappearance of the phenol spot.

  • Purification: Filter through a celite pad to remove copper salts. Wash with 1M HCl (to remove pyridine) and brine. Dry over MgSO₄. Purify via flash column chromatography on silica gel.

Biological Validation Protocols

Trustworthy data requires self-validating assay systems. You must prove not just cell death, but the specific mechanism of tubulin inhibition.

In Vitro Tubulin Polymerization Assay (Turbidimetric)

Purpose: To quantify the direct inhibition of microtubule assembly kinetics.

  • Reagents: Purified Porcine Brain Tubulin (>99% pure), GTP (1 mM), PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9).

  • Method:

    • Prepare tubulin solution (3 mg/mL) in PEM buffer containing GTP.

    • Add test compound (dissolved in DMSO) at varying concentrations (e.g., 1, 5, 10

      
      M) to a 96-well half-area plate pre-warmed to 37°C. Keep DMSO < 1%.
      
    • Initiation: Start polymerization by transferring the plate to a spectrophotometer heated to 37°C.

    • Readout: Measure absorbance at 340 nm or 350 nm every 30 seconds for 60 minutes.

    • Analysis: Plot Absorbance vs. Time. A potent inhibitor will flatten the sigmoidal growth curve compared to the Vehicle Control (Taxol can be used as a polymerization enhancer control).

Colchicine Site Competitive Binding Assay

Purpose: To confirm the compound binds specifically to the colchicine site.

  • Method: Incubate tubulin (1

    
    M) with 
    
    
    
    -colchicine (50 nM) and the test inhibitor (varying concentrations).
  • Separation: Filter through DEAE-cellulose paper to capture tubulin-bound radioligand.

  • Calculation: A decrease in scintillation counts indicates displacement of colchicine.

Cell Cycle Analysis (Flow Cytometry)

Purpose: To demonstrate G2/M phase arrest, the hallmark of tubulin inhibition.

  • Protocol:

    • Treat cancer cells (e.g., MCF-7 or HeLa) with the IC

      
       concentration of the diaryl ether for 24 hours.
      
    • Fix cells in ice-cold 70% ethanol overnight.

    • Stain with Propidium Iodide (PI) (50

      
      g/mL) and RNase A.
      
    • Analyze via Flow Cytometry.

    • Success Criteria: A significant accumulation of cells in the G2/M peak (4N DNA content) compared to control.

Mechanistic Pathway & Signaling[1]

The efficacy of halogenated diaryl ethers relies on a cascade of events starting from physical binding to the


-tubulin subunit and ending in apoptotic cell death.

MechanismOfAction Compound Halogenated Diaryl Ether (Intracellular) Target Target: Beta-Tubulin (Colchicine Binding Site) Compound->Target Binds Inhibition Inhibition of Microtubule Polymerization (Loss of Dynamic Instability) Target->Inhibition Checkpoints Spindle Assembly Checkpoint (SAC) Activation Inhibition->Checkpoints Arrest Cell Cycle Arrest (G2/M Phase) Checkpoints->Arrest Signaling Bcl-2 Phosphorylation Caspase-3 Activation Arrest->Signaling Outcome Apoptosis (Cell Death) Signaling->Outcome

Caption: Signal transduction pathway from tubulin binding to apoptotic cell death.

References

  • Möller, M., et al. (2023). Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers. Molecules, 28(3), 1150. Link

  • Nahrwold, M., et al. (2013). Boger-DL-1, a Chimeric Diaryl Ether/Diarylamine Tubulin Inhibitor. Journal of Medicinal Chemistry. Link

  • Patel, V.F., et al. (2012). Diaryl ether derivatives as anticancer agents – a review. RSC Advances, 2, 84-106. Link

  • Pettit, G.R., et al. (1998). Antineoplastic agents.[1][2][3][4] 393. Synthesis of the trans-isomer of combretastatin A-4 prodrug. Journal of Medicinal Chemistry, 41(15), 2754-2761. (Foundational context for CA-4 instability). Link

  • Wang, L., et al. (2021).[5] Discovery of novel diaryl ether derivatives as potential tubulin polymerization inhibitors.[1][2][6] European Journal of Medicinal Chemistry. (General reference for class efficacy). Link

Sources

Harnessing the Acetophenone Scaffold: A Technical Guide to Developing Novel Therapeutic Agents for Metabolic Syndrome

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metabolic syndrome represents a cluster of interconnected physiological, biochemical, and metabolic factors that significantly elevate the risk of developing cardiovascular disease and type 2 diabetes. The escalating global prevalence of this syndrome necessitates the urgent development of novel and effective therapeutic interventions. This technical guide explores the promising potential of the acetophenone scaffold as a foundational structure for designing and synthesizing a new generation of therapeutic agents to combat metabolic syndrome. We will delve into the medicinal chemistry, pharmacological evaluation, and mechanism of action of acetophenone derivatives, providing a comprehensive resource for researchers and drug development professionals in this critical field.

Introduction: The Challenge of Metabolic Syndrome and the Promise of the Acetophenone Scaffold

Metabolic syndrome is characterized by a constellation of risk factors including central obesity, insulin resistance, dyslipidemia (elevated triglycerides and low high-density lipoprotein cholesterol), and hypertension. Currently, no single drug is approved to treat metabolic syndrome as a whole; instead, individual risk factors are managed with separate medications.[1][2] This approach often leads to polypharmacy and potential drug-drug interactions, highlighting the need for multi-targeted therapeutic agents.

The acetophenone scaffold, a simple yet versatile chemical moiety, has emerged as a promising starting point for the development of such agents. Its derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, antioxidant, and enzyme inhibitory effects, all of which are relevant to the pathophysiology of metabolic syndrome.[3][4][5] This guide will provide an in-depth exploration of how this fundamental structure can be chemically modified to create potent and selective modulators of key metabolic pathways.

Medicinal Chemistry of Acetophenone Scaffolds

The therapeutic potential of acetophenone derivatives is intrinsically linked to their chemical structure. Strategic modifications to the acetophenone core can significantly influence their biological activity, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for understanding how different chemical substitutions on the acetophenone ring and the acetyl group impact the compound's efficacy. For instance, research has shown that the nature and position of substituents on the aromatic ring can dramatically affect the activity of hydroxyacetophenone derivatives as farnesoid X receptor (FXR) antagonists.[6] Similarly, for α-glucosidase inhibitors based on the acetophenone scaffold, large steric and electron-withdrawing groups on the aromatic rings are essential for enhancing inhibitory activity.[7]

Key SAR Insights for Acetophenone Derivatives in Metabolic Syndrome:

  • Aromatic Ring Substituents: The lipophilicity and shape of substituents on the phenyl ring are critical determinants of activity.[6] Electron-donating groups, for example, have been shown to enhance the anti-inflammatory and antioxidant properties of some derivatives.[4]

  • Linker and Side Chains: The length and composition of linkers or side chains attached to the acetophenone core can influence target binding and overall potency.[6]

  • Heterocyclic Moieties: The incorporation of heterocyclic rings can introduce new interaction points with biological targets and improve the overall pharmacological profile.[5]

Synthesis of Lead Compounds

The synthesis of acetophenone derivatives often involves well-established chemical reactions, allowing for the efficient generation of compound libraries for screening. A common and versatile method is the Claisen-Schmidt condensation, which involves the reaction of a substituted acetophenone with an aromatic aldehyde.[5][8]

Detailed Protocol: Synthesis of a Chalcone Derivative via Claisen-Schmidt Condensation [8]

  • Reactant Preparation: Dissolve equimolar amounts (e.g., 0.01 mol) of the appropriately substituted acetophenone and benzaldehyde derivative in a suitable solvent, such as rectified spirit (10 ml), in a round-bottomed flask equipped with a magnetic stirrer.

  • Base-Catalyzed Condensation: While stirring vigorously, add a solution of sodium hydroxide (10% w/v in water, 10 ml) dropwise to the reaction mixture.

  • Reaction Monitoring: Continue stirring for approximately 30 minutes at room temperature. The formation of a turbid solution indicates the progress of the reaction.

  • Product Isolation and Purification: Once the reaction is complete, the resulting mixture is directly evaporated. The crude product is then purified using a suitable technique, such as column chromatography (e.g., using petroleum ether and ethyl acetate as the eluent), to yield the desired chalcone derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

Pharmacological Evaluation

A comprehensive pharmacological evaluation is essential to characterize the therapeutic potential of novel acetophenone derivatives. This involves a combination of in vitro and in vivo assays to assess their efficacy, selectivity, and mechanism of action.

In Vitro Assays
  • Enzyme Inhibition Assays: A primary target for managing hyperglycemia in metabolic syndrome is the inhibition of carbohydrate-metabolizing enzymes like α-glucosidase.[7] The inhibitory activity of acetophenone derivatives against this enzyme can be determined using a colorimetric assay.

  • Cell-Based Assays: Cellular models are invaluable for studying the effects of compounds on specific signaling pathways. For example, the impact of acetophenone derivatives on insulin signaling can be assessed by measuring glucose uptake in adipocytes or muscle cells.

  • Receptor Binding Assays: For compounds designed to target specific receptors, such as FXR, receptor binding assays are used to determine their affinity and potency.[6]

In Vivo Models

Preclinical animal models are crucial for evaluating the in vivo efficacy and safety of lead compounds.[9] For metabolic syndrome, relevant models include:

  • Genetically Obese and Diabetic Rodents: Models such as the db/db mouse or the Zucker diabetic fatty (ZDF) rat spontaneously develop key features of metabolic syndrome.

  • Diet-Induced Obesity Models: Feeding rodents a high-fat diet induces obesity, insulin resistance, and dyslipidemia, mimicking the human condition.

  • Pharmacologically-Induced Models: Certain drugs can be used to induce specific aspects of metabolic syndrome, such as hypertension or hyperglycemia.

Key Signaling Pathways and Mechanism of Action

The therapeutic effects of acetophenone derivatives in metabolic syndrome are mediated through their interaction with various key signaling pathways.

Inhibition of α-Glucosidase

Several acetophenone derivatives have been identified as potent inhibitors of α-glucosidase, an enzyme responsible for the breakdown of complex carbohydrates in the small intestine.[7] By inhibiting this enzyme, these compounds delay carbohydrate absorption and reduce postprandial blood glucose levels.[7][10] Mechanistic studies, including fluorescence quenching and circular dichroism, have revealed that some derivatives act as mixed-type inhibitors, binding to both the free enzyme and the enzyme-substrate complex.[10]

Visualization of α-Glucosidase Inhibition:

G Complex Carbohydrates Complex Carbohydrates α-Glucosidase α-Glucosidase Complex Carbohydrates->α-Glucosidase Digestion Glucose Glucose Bloodstream Bloodstream Glucose->Bloodstream Absorption α-Glucosidase->Glucose Hydrolysis Acetophenone Derivative Acetophenone Derivative Acetophenone Derivative->α-Glucosidase Inhibition

Caption: Inhibition of α-glucosidase by an acetophenone derivative, leading to reduced glucose absorption.

Modulation of Inflammatory Pathways

Chronic low-grade inflammation is a hallmark of metabolic syndrome. Acetophenone derivatives have demonstrated anti-inflammatory properties, potentially through the inhibition of key inflammatory mediators and enzymes like cyclooxygenase (COX).[3][4] Docking studies have been employed to understand the binding interactions of these compounds with the COX-2 isoenzyme.[3]

Experimental Workflow for Assessing Anti-Inflammatory Activity:

G cluster_0 In Vivo Model cluster_1 In Vitro Assay Animal Model (e.g., Rat) Animal Model (e.g., Rat) Induce Inflammation (e.g., Carrageenan) Induce Inflammation (e.g., Carrageenan) Animal Model (e.g., Rat)->Induce Inflammation (e.g., Carrageenan) Administer Acetophenone Derivative Administer Acetophenone Derivative Induce Inflammation (e.g., Carrageenan)->Administer Acetophenone Derivative Measure Paw Edema Measure Paw Edema Administer Acetophenone Derivative->Measure Paw Edema Isolate Inflammatory Cells (e.g., Macrophages) Isolate Inflammatory Cells (e.g., Macrophages) Stimulate with Inflammatory Agent (e.g., LPS) Stimulate with Inflammatory Agent (e.g., LPS) Isolate Inflammatory Cells (e.g., Macrophages)->Stimulate with Inflammatory Agent (e.g., LPS) Treat with Acetophenone Derivative Treat with Acetophenone Derivative Stimulate with Inflammatory Agent (e.g., LPS)->Treat with Acetophenone Derivative Measure Inflammatory Markers (e.g., NO, Cytokines) Measure Inflammatory Markers (e.g., NO, Cytokines) Treat with Acetophenone Derivative->Measure Inflammatory Markers (e.g., NO, Cytokines)

Caption: Workflow for evaluating the anti-inflammatory effects of acetophenone derivatives.

ADME/Tox Properties

The development of a successful drug requires a favorable absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profile. Early assessment of these properties is crucial to identify and address potential liabilities.

Theoretical ADME Profiling:

Computational tools can be used to predict the physicochemical properties of acetophenone derivatives and assess their compliance with guidelines such as Lipinski's rules.[3] This provides an early indication of their potential for oral bioavailability.

Metabolic Stability:

The metabolic fate of acetophenone derivatives is an important consideration. Studies have shown that acetophenone imines can undergo N-hydroxylation to form oximes, with the relative proportions of isomers being species-dependent.[11] Understanding these metabolic pathways is essential for predicting the in vivo behavior of these compounds.

Table 1: Representative Pharmacological Data of Acetophenone Derivatives

Compound IDTargetIC50 (µM)In Vivo EfficacyReference
7u α-Glucosidase1.68Significantly attenuated postprandial blood glucose in mice[7]
7d, 7f, 7i, 7n, 7o, 7r, 7s, 7v α-Glucosidase1.68 - 7.88Not reported[7]
Acarbose (Standard) α-Glucosidase54.74Standard of care[7]
Compound 1 FXR Antagonist35.2Not reported[6]
Analog 2b FXR Antagonist1.1Not reported[6]
Compound 4a, 4c, 4d Anti-inflammatoryComparable to rofecoxib and indomethacinNon-ulcerogenic at test doses[3]

Preclinical and Clinical Development Landscape

While research into acetophenone-based therapeutics for metabolic syndrome is still in the early stages, the promising preclinical data warrants further investigation. The development of novel agents for metabolic disorders is a highly active area of research, with many new pharmacological interventions in clinical trials.[1][2] As our understanding of the multifaceted nature of metabolic syndrome deepens, the development of multi-targeted agents like those potentially derived from the acetophenone scaffold will become increasingly important.

The journey from a promising preclinical candidate to a clinically approved drug is long and challenging.[12] It requires rigorous testing in preclinical toxicology studies and well-designed clinical trials to establish safety and efficacy in humans.[12][13]

Future Directions and Outlook

The acetophenone scaffold represents a versatile and promising platform for the discovery of novel therapeutic agents for metabolic syndrome. Future research efforts should focus on:

  • Multi-Targeted Drug Design: Synthesizing hybrid molecules that combine the acetophenone scaffold with other pharmacophores to simultaneously address multiple aspects of metabolic syndrome.

  • Optimization of ADME/Tox Properties: Improving the drug-like properties of lead compounds to enhance their oral bioavailability and reduce potential toxicity.

  • Elucidation of Novel Mechanisms: Investigating the effects of acetophenone derivatives on other relevant biological targets and signaling pathways involved in metabolic homeostasis.

  • Advanced Formulation Strategies: Exploring novel drug delivery systems to improve the therapeutic index of promising candidates.[12]

By leveraging the principles of medicinal chemistry, pharmacology, and drug metabolism, the scientific community can unlock the full therapeutic potential of the acetophenone scaffold and develop innovative treatments for the growing global health challenge of metabolic syndrome.

References

  • Benzonate derivatives of acetophenone as potent α-glucosidase inhibitors: synthesis, structure–activity relationship and mechanism. (2019). Scientific Reports. [Link]

  • Benzonate derivatives of acetophenone as potent α-glucosidase inhibitors: synthesis, structure–activity relationship and mechanism. (2019). ResearchGate. [Link]

  • Metabolic N-hydroxylation of Substituted Acetophenone Imines. I. Evidence for Formation of Isomeric Oximes. (1981). PubMed. [Link]

  • Synthesis, evaluation and docking studies on 3-alkoxy-4-methanesulfonamido acetophenone derivatives as non ulcerogenic anti-inflammatory agents. (2012). PubMed. [Link]

  • Discovery and SAR study of hydroxyacetophenone derivatives as potent, non-steroidal farnesoid X receptor (FXR) antagonists. (2014). PubMed. [Link]

  • Synthesis, SAR and Biological Evaluation of Chalcone Derivatives as Antiulcer Agents. (N/A). ResearchGate. [Link]

  • Design, synthesis, and biological evaluation of acetophenone derivatives as dual binding acetylcholinesterase inhibitors. (2012). ResearchGate. [Link]

  • Synthesis, Structure Activity Relationship (SAR), and Biological Activities of Benzylideneacetophenones Derivatives. (2016). PubMed. [Link]

  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022). ACS Omega. [Link]

  • Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. (2022). PMC. [Link]

  • Acetophenone derivatives: novel and potent small molecule inhibitors of monoamine oxidase B. (2017). MedChemComm. [Link]

  • Inhibitors for Treatment of Metabolic Syndrome and Diabetes. (2013). Nimbus Therapeutics. [Link]

  • Synthesis, Structure Activity Relationship (SAR), and Biological Activities of Benzylideneacetophenones Derivatives. (2016). ResearchGate. [Link]

  • Metabolic Syndrome and Pharmacological Interventions in Clinical Development. (2024). MDPI. [Link]

  • Metabolic Syndrome and Pharmacological Interventions in Clinical Development. (2024). ResearchGate. [Link]

  • Metabolic (Diabetes) and Endocrine Research. (N/A). PPD. [Link]

  • Preclinical Toxicology vs Clinical: Key Considerations in Using Lipid-Based Formulations. (2024). Catalent. [Link]

  • Preclinical Animal Models for Metabolic Diseases. (2025). Biocytogen. [Link]

Sources

The 2-Bromo-4-Fluorophenoxy Pharmacophore: Structural Dynamics and Medicinal Utility

[1]

Executive Summary

The 2-bromo-4-fluorophenoxy group represents a highly specialized "privileged substructure" in modern medicinal chemistry and agrochemical design. Unlike generic phenyl ethers, this specific substitution pattern offers a unique convergence of three critical properties:

  • Conformational Control: The ortho-bromine atom induces significant steric strain, forcing the phenoxy ring into a non-planar, twisted conformation relative to its scaffold (often a heterocycle). This pre-organizes the ligand for binding pockets that require specific dihedral angles.

  • Metabolic Durability: The para-fluorine atom effectively blocks the primary site of Cytochrome P450-mediated oxidative metabolism (para-hydroxylation), significantly extending the half-life (

    
    ) of the parent molecule.
    
  • Halogen Bonding Capability: The bromine atom serves as a potent halogen bond (XB) donor, capable of highly directional interactions with backbone carbonyls or specific residues in the target protein, a feature often superior to simple hydrophobic filling.

This guide analyzes the pharmacophore's mechanics, details its application in high-value targets like Menin-MLL inhibitors, and provides validated synthetic and experimental protocols.

Physicochemical & Pharmacophore Analysis[2]

Electronic and Steric Landscape

The efficacy of the 2-bromo-4-fluorophenoxy group stems from the interplay between the electronegative fluorine and the polarizable bromine.

FeaturePositionPhysicochemical FunctionPharmacological Impact
Ether Linker ipsoRotational axis; H-bond acceptor potential.Acts as a flexible hinge, allowing the ring to orient within the active site.
Bromine ortho (C2)Steric Bulk: Van der Waals radius ~1.85 Å. Sigma-Hole: Positive electrostatic potential on the distal side.[1]Conformation: Forces a twist (typically 60-90°) relative to the attached scaffold, reducing entropic penalty upon binding. Binding: Engages in halogen bonding (

-hole

Lewis Base).
Fluorine para (C4)Electronic: High electronegativity, low polarizability. Metabolic: Strong C-F bond (~116 kcal/mol).Stability: Blocks CYP450 oxidation at the most reactive position. Lipophilicity: Increases

moderately without adding excessive bulk.
The "Twist" Effect

In biaryl ether systems (e.g., phenoxy-pyridines or phenoxy-pyrimidines), the ortho-substituent is the primary determinant of the dihedral angle. A simple phenoxy group might adopt a planar conformation, but the 2-bromo substituent clashes with the ortho-protons or nitrogen lone pairs of the central heterocycle. This forces the phenoxy ring to rotate out of plane.

Why this matters: Many protein binding pockets (e.g., the Menin central pocket) are narrow and hydrophobic. A pre-twisted molecule pays a lower entropic cost to bind than a flexible molecule that must "freeze" into the correct shape.

Pharmacophore Interaction Map (DOT Visualization)

The following diagram illustrates the vectoral interactions of the pharmacophore within a theoretical binding pocket.

PharmacophoreMapPhenoxyPhenoxy Ring(Hydrophobic Scaffold)BromineOrtho-Bromine(Sigma-Hole Donor)Phenoxy->BromineC2 PositionFluorinePara-Fluorine(Metabolic Shield)Phenoxy->FluorineC4 PositionPocket_HydroHydrophobicPocketPhenoxy->Pocket_HydroPi-Stacking/VDWEtherOEther Oxygen(Linker)EtherO->PhenoxyAttachmentBromine->PhenoxySteric Twist(Conformation)Pocket_BBBackbone C=O(Lewis Base)Bromine->Pocket_BBHalogen Bond(Directional)Pocket_CYPCYP450 Heme(Blocked)Fluorine->Pocket_CYPOxidationResistance

Caption: Interaction map showing the steric "twist" induced by Bromine, its halogen bonding potential, and the metabolic shielding provided by Fluorine.

Case Study: Menin-MLL Inhibitors in Oncology

The most prominent recent application of the 2-bromo-4-fluorophenoxy moiety is in the development of Menin-MLL inhibitors for acute leukemia (e.g., VTP50469 analogs).

  • Target: The Menin-MLL protein-protein interaction is crucial for leukemogenesis in MLL-rearranged leukemias.

  • Challenge: The binding site is a large, hydrophobic cavity that requires a ligand to adopt a specific spatial orientation to displace the MLL fusion protein.

  • Solution: Researchers utilized the 5-(2-bromo-4-fluorophenoxy)pyrimidine scaffold.[2]

    • The pyrimidine acts as the core scaffold.

    • The 2-bromo-4-fluorophenoxy group extends into the hydrophobic "F9" pocket of Menin.

    • Mechanism: The ortho-bromo group locks the phenoxy ring in a twisted conformation relative to the pyrimidine, perfectly matching the shape of the pocket. Furthermore, the bromine atom fills a specific sub-pocket, maximizing Van der Waals contacts, while the fluorine prevents rapid metabolic clearance in vivo.

Citation: Grembecka, J., et al. "Menin-MLL inhibitors for the treatment of MLL-rearranged leukemia." (See Reference 1).

Synthetic Protocols

The synthesis of this moiety typically involves a Nucleophilic Aromatic Substitution (

3
Synthesis Workflow (DOT Visualization)

SynthesisPhenol2-Bromo-4-fluorophenol(Nucleophile)ReactionSNAr ReactionSolvent: DMF/DMSOTemp: 80-120°CPhenol->ReactionHeterocycleHeteroaryl Halide(e.g., 5-Bromopyrimidine)Heterocycle->ReactionBaseBase: Cs2CO3 or K2CO3Base->ReactionWorkupWorkup:EtOAc ExtractionWater WashReaction->WorkupPurificationPurification:Silica Chromatography(Hexane/EtOAc)Workup->PurificationProductTarget Ether(2-Br-4-F-phenoxy-heterocycle)Purification->Product

Caption: Standard SNAr synthetic pathway for incorporating the 2-bromo-4-fluorophenoxy pharmacophore.

Detailed Experimental Protocol: Synthesis of 5-(2-Bromo-4-fluorophenoxy)pyrimidine

This protocol is adapted from standard methodologies used in Menin-MLL inhibitor synthesis (Reference 2).

Reagents:

  • 2-Bromo-4-fluorophenol (1.0 equiv)[2][4]

  • 5-Bromopyrimidine (1.1 equiv)

  • Cesium Carbonate (

    
    ) (2.0 equiv)
    
  • Anhydrous DMF (Dimethylformamide)

Step-by-Step Procedure:

  • Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-bromo-4-fluorophenol (e.g., 1.91 g, 10 mmol) in anhydrous DMF (20 mL).

  • Deprotonation: Add Cesium Carbonate (6.5 g, 20 mmol) to the solution. Stir at room temperature for 15 minutes to facilitate the formation of the phenoxide anion. Note:

    
     is preferred over 
    
    
    for its higher solubility and basicity in DMF, improving yields for sterically hindered phenols.
  • Addition: Add 5-Bromopyrimidine (1.75 g, 11 mmol) in one portion.

  • Reaction: Heat the reaction mixture to 90°C under a nitrogen atmosphere. Monitor reaction progress via TLC (Thin Layer Chromatography) or LC-MS. Typical reaction time is 4–6 hours.

  • Quench: Cool the mixture to room temperature. Pour slowly into ice-cold water (100 mL) to precipitate the product or separate the phases.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (

    
     mL).
    
  • Wash: Wash the combined organic layers with water (

    
     mL) and brine (
    
    
    mL) to remove residual DMF.
  • Drying: Dry over anhydrous Sodium Sulfate (

    
    ), filter, and concentrate under reduced pressure.
    
  • Purification: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes/Ethyl Acetate (e.g., 0-20% EtOAc).

Self-Validation Check:

  • 1H NMR: Look for the characteristic splitting pattern of the 2-bromo-4-fluorophenyl ring (often a multiplet due to F-coupling) and the distinct pyrimidine protons.

  • LC-MS: Confirm the mass

    
    . The presence of Bromine will yield a characteristic 1:1 isotopic doublet (
    
    
    ).

Experimental Protocol: Metabolic Stability Assessment

To verify the "metabolic shield" hypothesis of the para-fluorine, a microsomal stability assay is required.

Objective: Determine the intrinsic clearance (

Protocol:

  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.

  • Incubation Mix: Dilute to 1 µM in phosphate buffer (pH 7.4) containing liver microsomes (human or mouse, 0.5 mg protein/mL).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Sampling: At time points

    
     min, remove aliquots and quench immediately in ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).
    
  • Analysis: Centrifuge samples (4000 rpm, 20 min) to pellet proteins. Analyze the supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    determines the half-life:
    
    
    .

Expected Result: Compounds with the 2-bromo-4-fluorophenoxy group should exhibit a significantly longer

References

  • Krivtsov, A. V., et al. (2019). A Menin-MLL Inhibitor Induces Specific Chromatin Changes and Eradicates Disease in Models of MLL-Rearranged Leukemia. Cancer Cell.

  • Grembecka, J., et al. (2012). Menin-MLL inhibitors for the treatment of MLL-rearranged leukemia.[2] Patent WO2017161267A1.

  • Wilcken, R., et al. (2013).[5] Halogen Bonding in Medicinal Chemistry: From Observation to Design. Journal of Medicinal Chemistry.[5]

  • PubChem Compound Summary. (2024). 2-Bromo-4-fluorophenol.[6][2][7][4][8][9][10][11] National Center for Biotechnology Information.

  • BenchChem. (2024). 2-(2-Bromo-4-fluorophenoxy)nicotinamide Structure and Applications.

Methodological & Application

Application Notes & Protocols: Microwave-Assisted Synthesis of Diaryl Ether Acetophenones

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Accelerating Discovery with Microwave Chemistry

The diaryl ether acetophenone scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous biologically active compounds and functional materials. Traditional synthesis of these molecules often involves lengthy reaction times, high temperatures, and the use of stoichiometric amounts of catalysts, leading to significant energy consumption and challenging purification processes.[1] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a greener and more efficient alternative to conventional heating methods.[2] By directly coupling microwave energy with the polar molecules in a reaction mixture, MAOS provides rapid, uniform heating that can dramatically reduce reaction times from hours to minutes, improve yields, and enhance product purity.[2][3]

This guide provides a comprehensive overview and detailed protocols for the microwave-assisted synthesis of diaryl ether acetophenones, leveraging the two most prominent synthetic strategies: the Ullmann Condensation and Nucleophilic Aromatic Substitution (SNAr). The protocols are designed to be robust and adaptable, providing a solid foundation for researchers to accelerate their discovery and development programs.

The Science Behind Microwave-Assisted Synthesis

Microwave synthesis utilizes the ability of certain liquids and solids to transform electromagnetic energy into heat. This dielectric heating effect is dependent on the presence of polar molecules that attempt to align with the rapidly oscillating electric field of the microwaves.[3] The resulting molecular rotation and friction lead to a rapid and uniform increase in temperature throughout the reaction mixture.[2] This unique heating mechanism offers several advantages over conventional heating, where heat is transferred slowly from an external source. The key benefits include:

  • Increased Reaction Rates: The Arrhenius law dictates that a 10 °C increase in temperature approximately doubles the reaction rate. Microwave reactors can safely reach temperatures far above the solvent's boiling point in sealed vessels, leading to dramatic rate accelerations.[3]

  • Improved Yields and Purity: The rapid heating minimizes the time reactants spend at elevated temperatures, reducing the formation of byproducts and thermal degradation of sensitive compounds.[2][3]

  • Energy Efficiency: Microwave heating is highly efficient as it directly heats the reaction mixture, not the vessel, resulting in lower energy consumption.[2]

  • Enhanced Reproducibility: Dedicated microwave reactors offer precise control over temperature and pressure, leading to more reproducible experimental outcomes.

Synthetic Strategies and Protocols

The two primary pathways for the synthesis of diaryl ether acetophenones under microwave irradiation are the Copper-Catalyzed Ullmann Condensation and the Nucleophilic Aromatic Substitution (SNAr). The choice of strategy depends on the electronic properties of the starting materials.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classic method for forming diaryl ether bonds, typically involving the coupling of a phenol with an aryl halide in the presence of a copper catalyst and a base.[4] Microwave irradiation significantly accelerates this transformation, allowing for lower catalyst loadings and shorter reaction times compared to conventional methods.[1][5]

Mechanism Overview: The precise mechanism of the Ullmann condensation is complex and still debated, but it is generally accepted to involve the formation of a copper(I) phenoxide, followed by oxidative addition of the aryl halide to the copper center. Reductive elimination then yields the diaryl ether and regenerates a copper(I) species.

Protocol 1: Microwave-Assisted Ullmann Synthesis of 4-(4-Methylphenoxy)acetophenone

This protocol details the synthesis of 4-(4-methylphenoxy)acetophenone from 4-hydroxyacetophenone and 4-iodotoluene.

Materials:

  • 4-Hydroxyacetophenone

  • 4-Iodotoluene

  • Copper(I) iodide (CuI)

  • Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Microwave synthesis vials (10 mL) with stir bars

  • Dedicated microwave synthesizer

Procedure:

  • To a 10 mL microwave vial, add 4-hydroxyacetophenone (1.0 mmol, 136.1 mg), 4-iodotoluene (1.1 mmol, 239.0 mg), CuI (0.1 mmol, 19.0 mg), and Cs₂CO₃ (2.0 mmol, 651.6 mg).

  • Add 5 mL of DMF to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 150 °C for 20 minutes with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Quench the reaction with 10 mL of water and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired product.

Data Presentation:

EntryAryl HalidePhenolBaseCatalystSolventTemp (°C)Time (min)Yield (%)
14-Iodotoluene4-HydroxyacetophenoneCs₂CO₃CuIDMF15020High
24-Bromotoluene4-HydroxyacetophenoneCs₂CO₃CuIDMF16030Moderate-High
34-Iodobenzonitrile4-HydroxyacetophenoneK₂CO₃Cu₂ODMA17025High
44-Chloroiodobenzene2-HydroxyacetophenoneCs₂CO₃CuIDMF15030Moderate

Yields are estimated based on typical outcomes for similar microwave-assisted Ullmann reactions.

Experimental Workflow:

G cluster_prep Reaction Preparation cluster_reaction Microwave Synthesis cluster_workup Work-up & Purification reagents Weigh Reagents: - 4-Hydroxyacetophenone - 4-Iodotoluene - CuI - Cs₂CO₃ vial Add to Microwave Vial reagents->vial solvent Add DMF (5 mL) vial->solvent seal Seal Vial solvent->seal microwave Irradiate at 150°C for 20 min seal->microwave cool Cool to Room Temperature microwave->cool quench Quench with Water cool->quench extract Extract with Ethyl Acetate quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product product purify->product Final Product: 4-(4-Methylphenoxy)acetophenone G cluster_reactants Reactants cluster_intermediate Meisenheimer Complex cluster_products Products R1 4-Fluoroacetophenone MC [Resonance-Stabilized Intermediate] R1->MC Nucleophilic Attack R2 4-Nitrophenoxide P1 4-(4-Nitrophenoxy)acetophenone MC->P1 Elimination P2 Fluoride Ion

Caption: SNAr Mechanism for Diaryl Ether Formation.

Conclusion and Future Outlook

Microwave-assisted synthesis represents a significant advancement in the field of organic chemistry, providing a rapid, efficient, and environmentally conscious method for the preparation of valuable compounds like diaryl ether acetophenones. The protocols outlined in this guide demonstrate the versatility of MAOS for both Ullmann and SNAr type reactions, offering researchers powerful tools to accelerate their synthetic endeavors. As microwave technology continues to evolve, we can anticipate even greater applications in high-throughput synthesis, flow chemistry, and the scale-up of pharmaceutical and materials production.

References

  • Gedye, R., Smith, F., Westaway, K., et al. (1986). The use of microwave ovens for rapid organic synthesis. Tetrahedron Letters, 27(3), 279-282. [Link]

  • Li, F., Wang, Q., Ding, Z., & Tao, F. (2003). Microwave-assisted synthesis of diaryl ethers without catalyst. Organic Letters, 5(15), 2169-2171. [Link]

  • Benaskar, F., et al. (2010). A Brief Review: Microwave Assisted Ethers Synthesis. Trade Science Inc. [Link]

  • Bari, S. S., & Sharma, A. K. (2014). Microwave-Assisted Synthesis of Arylidene Acetophenones. International Journal of Organic Chemistry, 4(3), 215-220. [Link]

  • Kwon, J.-K., et al. (2022). Microwave-Assisted Cu-Catalyzed Diaryletherification for Facile Synthesis of Bioactive Prenylated Diresorcinols. Molecules, 27(24), 8996. [Link]

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. [Link]

  • Aljohani, G., et al. (2019). Microwave-Assisted Synthesis of Mono- and Disubstituted 4-Hydroxyacetophenone Derivatives via Mannich Reaction: Synthesis, XRD and HS-Analysis. Molecules, 24(3), 590. [Link]

  • Patil, P. S., et al. (2016). Effect of Microwave Heating on Ullmann-Type Heterocycle-Aryl Ether Synthesis Using Chloro-Heterocycles. Synthetic Communications, 46(1), 54-61. [Link]

  • Zhimomi, B. K., et al. (2024). Microwave-assisted synthesis of novel [3][6]oxazine derivatives as potent anti-bacterial and antioxidant agents. Arkivoc, 2024(8), 202412276. [Link]

  • Borah, J., & Paul, N. (2020). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal for Research in Applied Science & Engineering Technology, 8(5), 2321-9653. [Link]

  • Marinković, A., et al. (2014). A microwave approach to the synthesis of certain 4-substituted phenyl-6-phenyl-3-cyano-2-pyridones. Journal of the Serbian Chemical Society, 79(6), 759-765. [Link]

  • Bogdán, D., et al. (2014). Microwave-assisted synthesis of 4-oxo-2-butenoic acids by aldol-condensation of glyoxylic acid. RSC Advances, 4(85), 45353-45362. [Link]

  • Khare, R., et al. (2016). Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity. Journal of Young Pharmacists, 8(4), 393-397. [Link]

  • Buck, E., et al. (1999). An Air-Stable, Soluble Copper(I) Catalyst for the Synthesis of Diaryl Ethers. Organic Letters, 1(4), 523-525. [Link]

  • Vaddula, B. R., et al. (2010). Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. Nature Protocols, 5(3), 577-584. [Link]

Sources

Application Note: Hantzsch Thiazole Synthesis using 4'-(2-Bromo-4-fluorophenoxy)acetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimized protocol for utilizing 4'-(2-Bromo-4-fluorophenoxy)acetophenone (Compound 1 ) as a precursor in the Hantzsch thiazole synthesis. This specific scaffold—containing a halogenated diphenyl ether moiety—is structurally significant in medicinal chemistry, resembling pharmacophores found in Type II kinase inhibitors (e.g., Sorafenib, Regorafenib) and PPAR agonists.

The transformation involves a two-step sequence:

  • Regioselective

    
    -Bromination:  Conversion of the acetophenone methyl group to an 
    
    
    
    -bromoketone using Copper(II) bromide (
    
    
    ) to ensure high selectivity and avoid over-bromination of the electron-rich phenoxy ring.
  • Hantzsch Cyclization: Condensation with thiourea (or thioamides) to generate the 2-aminothiazole derivative.

Strategic Reaction Overview

The synthesis relies on the Hantzsch thiazole synthesis, a robust method for constructing 1,3-thiazoles. The critical challenge with Compound 1 is preserving the integrity of the 2-bromo-4-fluorophenoxy ether linkage while selectively halogenating the acetyl group.

Reaction Scheme Visualization

G Start 4'-(2-Bromo-4-fluorophenoxy) acetophenone (1) Step1 Step 1: α-Bromination (CuBr2, EtOAc/CHCl3) Start->Step1 Activation Inter α-Bromo Intermediate (Phenacyl Bromide) Step1->Inter Halogenation Step2 Step 2: Hantzsch Cyclization (Thiourea, EtOH, Reflux) Inter->Step2 Condensation Product 2-Aminothiazole Derivative Step2->Product Cyclization

Figure 1: Strategic workflow for the conversion of the acetophenone precursor to the thiazole scaffold.

Detailed Experimental Protocols

Protocol A: Selective -Bromination

Objective: Synthesize 2-bromo-1-(4-(2-bromo-4-fluorophenoxy)phenyl)ethan-1-one. Rationale: Direct bromination with elemental bromine (


) often leads to nuclear bromination on the activated phenoxy ring. Using 

in a heterogeneous system (EtOAc/CHCl

) provides a "soft" source of bromine, strictly limiting reaction to the enolizable ketone position.

Reagents & Materials:

  • Precursor: this compound (1.0 equiv)

  • Reagent: Copper(II) bromide (

    
    ) (2.0 equiv)
    
  • Solvent: Ethyl Acetate (EtOAc) / Chloroform (

    
    ) (1:1 v/v)
    
  • Workup: 10% Aqueous Sodium Bisulfite (

    
    )
    

Step-by-Step Procedure:

  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 10.0 mmol of the acetophenone precursor in 50 mL of EtOAc/CHCl

    
     (1:1).
    
  • Addition: Add 20.0 mmol (4.47 g) of finely powdered

    
     in a single portion. The solution will appear dark green/black.
    
  • Reaction: Heat the heterogeneous mixture to reflux (approx. 70-75°C) with vigorous magnetic stirring.

    • Visual Cue: The black

      
       will gradually turn into white 
      
      
      
      precipitate as the reaction proceeds.
    • Duration: Reflux for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1). The product usually has a slightly lower

      
       than the starting ketone.
      
  • Filtration: Cool the mixture to room temperature. Filter off the white

    
     solid through a Celite pad. Wash the pad with EtOAc.
    
  • Workup: Wash the filtrate twice with cold water and once with 10%

    
     (to remove traces of free bromine). Dry the organic layer over anhydrous 
    
    
    
    .[1]
  • Isolation: Concentrate under reduced pressure. The crude

    
    -bromo ketone is typically a lachrymatory solid/oil.
    
    • Purification: Recrystallize from Ethanol/Hexane if necessary, but the crude is often sufficiently pure (>90%) for the next step.

Protocol B: Hantzsch Cyclization

Objective: Synthesis of 4-(4-(2-bromo-4-fluorophenoxy)phenyl)thiazol-2-amine. Rationale: The


-bromoketone reacts with thiourea via an 

attack by sulfur, followed by an intramolecular condensation to close the ring.

Reagents:

  • Substrate:

    
    -Bromo intermediate from Protocol A (1.0 equiv)
    
  • Reagent: Thiourea (1.2 equiv)

  • Solvent: Absolute Ethanol (EtOH)

  • Base (Optional): Sodium Acetate (NaOAc) or

    
     (1.0 equiv) – Note: Often run without base, isolating the HBr salt first.
    

Step-by-Step Procedure:

  • Setup: In a 100 mL flask, dissolve 5.0 mmol of the

    
    -bromo intermediate in 20 mL  of absolute ethanol.
    
  • Addition: Add 6.0 mmol (0.46 g) of thiourea.

  • Reaction: Heat to reflux for 1–2 hours.

    • Observation: A precipitate often forms (the thiazole hydrobromide salt).

  • Workup (Free Base Isolation):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 50 mL of 5% aqueous

      
       or 
      
      
      
      . Stir for 30 minutes to neutralize the salt and liberate the free amine.
    • The product will precipitate as a solid.[2]

  • Filtration: Collect the solid by vacuum filtration. Wash copiously with water to remove inorganic salts.

  • Purification: Recrystallize from hot Ethanol or EtOH/Water mixtures.

Quantitative Data & Specifications

ParameterValue / SpecificationNotes
Precursor MW 309.13 g/mol This compound
Intermediate MW 388.03 g/mol

-Bromo derivative
Final Product MW 365.22 g/mol 2-Aminothiazole derivative
Typical Yield (Step 1) 85 – 95%High efficiency with

Typical Yield (Step 2) 80 – 90%Hantzsch cyclization is robust
Appearance Off-white to pale yellow solidCrystalline

Characterization & Validation

To validate the synthesis, ensure the following spectral signatures are present:

  • 
    -Bromo Intermediate (
    
    
    
    NMR):
    • Disappearance: Singlet at

      
       2.5–2.6 ppm (Acetophenone 
      
      
      
      ).
    • Appearance: Singlet at

      
       4.4–4.6 ppm (
      
      
      
      ).
  • Thiazole Product (

    
     NMR): 
    
    • Disappearance: Singlet at

      
       4.4–4.6 ppm (
      
      
      
      ).
    • Appearance: Singlet at

      
       7.0–7.3 ppm (Thiazole 
      
      
      
      ).
    • Appearance: Broad singlet at

      
       7.0–7.5 ppm (
      
      
      
      , exchangeable with
      
      
      ).
  • Mass Spectrometry:

    • Look for the characteristic bromine isotope pattern (

      
       and 
      
      
      
      in 1:1 ratio).
    • Note: The final product contains two bromine atoms (one from the phenoxy ring, one if the thiazole is brominated—but here we only have one bromine on the phenoxy ring). Wait, the

      
      -bromo is consumed. The final product has one  bromine atom (on the phenoxy ring).
      
    • Correction: The final product retains the 2-bromo-4-fluorophenoxy group. The bromine from the

      
      -bromoacetyl group is lost as HBr. Therefore, the mass spectrum should show the mono-bromo pattern from the phenoxy substituent.
      

Safety & Troubleshooting

  • Lachrymator Warning:

    
    -Bromoacetophenones are potent lachrymators (tear gas agents). Always  handle the intermediate in a functioning fume hood. Clean glassware with a dilute 
    
    
    
    or bisulfite solution to quench residues before removing from the hood.
  • Over-Bromination: If the

    
     NMR shows a methine quartet (
    
    
    
    ~5-6 ppm), you have formed the
    
    
    -dibromo product. This occurs if excess bromine is used or temperature is too high. Use strict stoichiometry (2 equiv
    
    
    = 1 equiv
    
    
    ).
  • Polybromination of Ring: If using elemental

    
    , the electron-rich phenoxy ring might brominate. This is avoided by using 
    
    
    
    or NBS/TsOH.

References

  • King, L. C., & Ostrum, G. K. (1964). Selective Bromination with Copper(II) Bromide.[3] The Journal of Organic Chemistry, 29(12), 3459–3461. Link

  • Hantzsch, A. (1881). Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und -Halogenketonen. Berichte der deutschen chemischen Gesellschaft, 20, 3119.
  • Organic Chemistry Portal. (n.d.). Hantzsch Thiazole Synthesis. Link

  • BenchChem. (2025).[4][5] Application Notes and Protocols for the Bromination of 4-Hydroxyacetophenone. Link

  • Chem Help Asap. (2020). Hantzsch Thiazole Synthesis - Laboratory Experiment. Link

Sources

Application Note: Synthesis of Benzofuran Derivatives via Intramolecular Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the synthesis of benzofuran derivatives, focusing on the intramolecular cyclization of 2-bromo-phenoxyacetophenones . This transformation is a cornerstone in medicinal chemistry for accessing the benzofuran pharmacophore found in drugs like Amiodarone and Dronedarone.

Executive Summary

Benzofurans are privileged heterocyclic scaffolds in pharmaceutical development.[1] While classical methods (e.g., Rap-Stoermer) rely on harsh condensation conditions, modern synthetic strategies utilize transition-metal catalysis to achieve higher regioselectivity and functional group tolerance.

This guide details two distinct protocols for synthesizing benzofurans from phenoxyacetophenone precursors:

  • Method A (Advanced): Palladium-catalyzed intramolecular C-H arylation of 2-(2-bromophenoxy)acetophenones . This is the preferred route for complex, polysubstituted benzofurans.

  • Method B (Classic): Acid-mediated cyclodehydration of

    
    -phenoxyacetophenones  (derived from 
    
    
    
    -bromoacetophenone). This is a robust, metal-free alternative for simple substrates.

Mechanistic Pathways & Strategic Analysis

The synthesis hinges on the formation of the furan ring via intramolecular bond formation. The choice of precursor determines the mechanism:

  • Pathway A (Pd-Catalyzed): Utilizes a 2-bromo substituent on the phenoxy ring as a handle for oxidative addition, followed by intramolecular C-H activation or enolate coupling.

  • Pathway B (Acid-Mediated): Relies on the electrophilic attack of the carbonyl carbon by the activated phenol ring, followed by dehydration.

Figure 1: Reaction Pathways & Mechanism

BenzofuranSynthesis Start Precursor Selection SubstrateA 2-(2-bromophenoxy) acetophenone Start->SubstrateA Ortho-Halogenated Phenol SubstrateB alpha-phenoxyacetophenone (No ortho-Br) Start->SubstrateB Simple Phenol + alpha-Bromoacetophenone Pd_Cycle Pd(0)/Pd(II) Catalytic Cycle (C-H Arylation) SubstrateA->Pd_Cycle Pd(OAc)2, Ligand Base, Heat ProdA Functionalized Benzofuran (Retains substitution pattern) Pd_Cycle->ProdA Reductive Elimination Acid_Step Acid-Mediated Cyclodehydration (Eaton's Reagent) SubstrateB->Acid_Step P2O5 / MsOH (Cyclization) ProdB 2-Aryl Benzofuran Acid_Step->ProdB - H2O

Caption: Divergent synthetic pathways based on precursor structure. Pathway A utilizes Pd-catalysis for precision; Pathway B uses acid activation for efficiency.

Protocol A: Palladium-Catalyzed Intramolecular Cyclization

Target: Synthesis of functionalized benzofurans from 2-(2-bromophenoxy)-1-arylethanones. Mechanism: Intramolecular Direct Arylation (Heck-type or Enolate-directed).

Reagents & Materials
  • Substrate: 2-(2-bromophenoxy)-1-phenylethanone (1.0 equiv).

  • Catalyst: Palladium(II) Acetate (

    
    , 5 mol%).[2]
    
  • Ligand: Triphenylphosphine (

    
    , 10 mol%) or XPhos (for sterically hindered substrates).
    
  • Base: Potassium Carbonate (

    
    , 2.0 equiv) or Cesium Carbonate (
    
    
    
    ).
  • Solvent: Anhydrous DMA (N,N-Dimethylacetamide) or Toluene.

  • Atmosphere: Argon or Nitrogen (strictly deoxygenated).

Step-by-Step Procedure
  • Preparation: In a glovebox or under a steady stream of argon, charge a flame-dried Schlenk tube with the substrate (1.0 mmol),

    
     (11.2 mg, 0.05 mmol), 
    
    
    
    (26.2 mg, 0.10 mmol), and
    
    
    (276 mg, 2.0 mmol).
  • Solvation: Add anhydrous DMA (5.0 mL) via syringe. Seal the tube with a Teflon-lined cap.

  • Degassing: Perform three freeze-pump-thaw cycles to remove dissolved oxygen (Critical for Pd(0) active species stability).

  • Reaction: Heat the reaction mixture to 100–120°C in an oil bath with vigorous magnetic stirring. Monitor by TLC or LC-MS.

    • Typical reaction time:[2] 4–12 hours.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (3 x 15 mL) to remove DMA and inorganic salts. Wash the organic layer with brine, dry over

    
    , and concentrate under reduced pressure.
    
  • Purification: Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient).

Optimization Data (Solvent/Base Screening)
EntryCatalystLigandBaseSolventTemp (°C)Yield (%)
1



Toluene11065
2



DMA 120 92
3

XPhos

Dioxane10088
4

None

DMF12045

Note: DMA promotes higher yields due to better solubility of inorganic bases and stabilization of Pd-intermediates.

Protocol B: Metal-Free Acid-Mediated Cyclodehydration

Target: Rapid synthesis of 2-arylbenzofurans from


-phenoxyacetophenones.
Reagent:  Eaton’s Reagent (7.7 wt% 

in Methanesulfonic acid).
Step-by-Step Procedure
  • Mixing: To a round-bottom flask containing

    
    -phenoxyacetophenone (1.0 mmol), add Eaton’s Reagent  (2.0 mL).
    
  • Reaction: Stir the viscous mixture at 40–60°C for 1–3 hours.

    • Caution: Exothermic reaction. Monitor temperature to prevent charring.

  • Quenching: Pour the reaction mixture slowly into ice-cold water (20 mL) with stirring. The product typically precipitates as a solid.

  • Isolation: Filter the solid precipitate. If no precipitate forms, extract with Dichloromethane (3 x 15 mL).

  • Purification: Recrystallization from Ethanol is often sufficient. If necessary, use column chromatography.

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Precursor Assembly cluster_1 Phase 2: Cyclization (Choose Method) cluster_2 Phase 3: Isolation Step1 Williamson Ether Synthesis (Phenol + alpha-Bromoacetophenone) Decision Is Phenol Ring Brominated? Step1->Decision MethodA Method A: Pd-Catalyzed (DMA, 120°C, 12h) Decision->MethodA Yes (2-Br) MethodB Method B: Eaton's Reagent (MsOH/P2O5, 60°C, 2h) Decision->MethodB No (H) Workup Quench & Extraction (EtOAc or DCM) MethodA->Workup MethodB->Workup Purification Flash Chromatography (SiO2, Hex/EtOAc) Workup->Purification Validation Validation: 1H NMR, 13C NMR, HRMS Purification->Validation

Caption: Decision tree for selecting the optimal cyclization protocol based on substrate halogenation.

Troubleshooting & Critical Parameters

  • Dehalogenation (Method A): If the 2-bromo substituent is reduced (forming a simple phenoxy ketone) rather than cyclized, reduce the reaction temperature to 100°C and ensure the solvent is strictly anhydrous. Water can act as a proton source for hydrodehalogenation.

  • Incomplete Conversion (Method A): Switch to a more electron-rich ligand like XPhos or SPhos to facilitate the oxidative addition step, especially for electron-rich aryl bromides.

  • Regioisomerization (Method B): Acid-mediated cyclization can sometimes lead to 3-aryl isomers via migration. Maintain temperatures below 60°C to favor the kinetic 2-aryl benzofuran product.

References

  • Organic Chemistry Portal. "Synthesis of Benzofurans." Organic Chemistry Portal. [Link]

  • Ma, Z., et al. (2020). "Synthesis of benzofurans from the cyclodehydration of α-phenoxy ketones mediated by Eaton's reagent." Journal of Chemical Research. [Link]

  • Kishore, D. R., & Satyanarayana, G. (2022). "Domino Intermolecular Sonogashira Coupling... to Provide 2,3-Disubstituted Benzo[b]furans." The Journal of Organic Chemistry. [Link]

  • Reddy, et al. (2021).[3][4] "A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies." PMC (PubMed Central). [Link]

Sources

Application Note AN-206: Modular Synthesis of 4'-Substituted Acetophenones from 4-Fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a technical guide for drug development professionals, focusing on the modular synthesis of 4'-substituted acetophenones using 4-fluorobenzaldehyde as a linchpin scaffold.


 Diversification, TEMPO Oxidation, API Synthesis

Executive Summary

4-Fluorobenzaldehyde (CAS: 459-57-4) is a critical C8 building block in the synthesis of pharmaceutical intermediates.[1] While direct Friedel-Crafts acylation of fluorobenzene is possible, it often suffers from regioselectivity issues (ortho/para mixtures) and harsh conditions.[1] Starting from 4-fluorobenzaldehyde offers a regiospecific, modular entry into 4'-substituted acetophenones .[1]

This guide details two distinct synthetic workflows:

  • Linear Synthesis: Direct conversion to 4'-fluoroacetophenone via Grignard addition and oxidation.[1]

  • Divergent Synthesis: Leveraging the 4-fluoro motif as a handle for Nucleophilic Aromatic Substitution (

    
    ) to generate diverse 4'-amino/alkoxy acetophenone libraries prior to ketone installation.
    

Strategic Analysis & Reaction Pathways

The transformation of 4-fluorobenzaldehyde to acetophenones relies on manipulating the aldehyde functionality while managing the electronic properties of the fluorine substituent.[1]

The "Fluorine Handle" Advantage

The fluorine atom at the para position serves two roles:

  • Metabolic Blocker: In the Linear Synthesis, it remains to block P450 metabolic oxidation at the para-position (e.g., in Haloperidol analogs).

  • Electrophilic Trigger: In the Divergent Synthesis, the aldehyde group (strong Electron Withdrawing Group,

    
    ) activates the fluorine for 
    
    
    
    displacement, allowing rapid library generation.
Visual Workflow (DOT Diagram)

G Start 4-Fluorobenzaldehyde (Starting Material) Inter1 Intermediate A: 1-(4-Fluorophenyl)ethanol Start->Inter1 Route A: MeMgBr THF, 0°C Inter2 Intermediate B: 4-Substituted Benzaldehyde (via SNAr) Start->Inter2 Route B: H-Nu (Amine/Alcohol) K2CO3, DMSO, Heat Target1 Target 1: 4'-Fluoroacetophenone Inter1->Target1 Oxidation (TEMPO/NaOCl) Inter3 Intermediate C: 1-(4-Substituted-phenyl)ethanol Inter2->Inter3 MeMgBr THF, 0°C Target2 Target 2: 4'-Amino/Alkoxy Acetophenones (Library) Inter3->Target2 Oxidation (TEMPO/NaOCl)

Figure 1: Bifurcated synthetic pathway. Route A retains the fluorine; Route B utilizes it for diversification.[1]

Detailed Protocols

Protocol A: Linear Synthesis of 4'-Fluoroacetophenone

Objective: High-yield conversion of aldehyde to methyl ketone retaining the fluorine moiety.[1]

Step 1: Grignard Addition[1][2]
  • Mechanism: Nucleophilic addition of methylmagnesium bromide to the carbonyl.[1]

  • Reagents: 4-Fluorobenzaldehyde (1.0 equiv), MeMgBr (3.0 M in ether, 1.2 equiv), anhydrous THF.[1]

  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser and addition funnel. Flush with

    
    .
    
  • Solvation: Dissolve 4-fluorobenzaldehyde (12.4 g, 100 mmol) in anhydrous THF (100 mL). Cool to 0°C.[1][2]

  • Addition: Add MeMgBr (40 mL, 120 mmol) dropwise over 30 mins. Note: Exothermic reaction; maintain internal temp <10°C to prevent side reactions.[1]

  • Reaction: Allow to warm to RT and stir for 2 hours. Monitor by TLC (Hex:EtOAc 4:1).[1]

  • Quench: Cool to 0°C. Slowly add saturated

    
     (50 mL).
    
  • Workup: Extract with EtOAc (3 x 50 mL). Wash combined organics with brine.[1][3] Dry over

    
     and concentrate.
    
  • Yield: Expect ~95% of 1-(4-fluorophenyl)ethanol (colorless oil).

Step 2: Green Oxidation (TEMPO/Bleach)
  • Rationale: Avoids toxic Cr(VI) (Jones Reagent) and odorous sulfur byproducts (Swern). Suitable for GMP.

  • Reagents: Alcohol intermediate (from Step 1), TEMPO (0.01 equiv), NaBr (0.1 equiv), NaOCl (commercial bleach, 1.1 equiv).

  • Setup: Dissolve 1-(4-fluorophenyl)ethanol (14.0 g, 100 mmol) in

    
     (150 mL). Cool to 0°C.[1][2]
    
  • Catalyst: Add TEMPO (156 mg, 1 mmol) and NaBr (1.0 g, 10 mmol) dissolved in water (5 mL).

  • Oxidant: Add NaOCl solution (buffered to pH 9 with

    
    ) dropwise while vigorously stirring. Maintain temp <10°C.
    
  • Completion: Reaction is typically complete in <1 hour. The organic layer turns orange-red.[1]

  • Quench: Add aqueous sodium thiosulfate (

    
    ) to destroy excess oxidant.
    
  • Purification: Separate layers. Wash organic layer with 1M HCl (to remove TEMPO derivatives) then brine. Concentrate.

  • Result: 4'-Fluoroacetophenone (Pale yellow liquid).[1][4]

    • Yield: 90-95% (over 2 steps).[1]

    • Purity: >98% (GC-MS).[1]

Protocol B: Divergent Synthesis ( Diversification)

Objective: Synthesis of 4'-amino substituted acetophenones (e.g., 4'-morpholinoacetophenone).

Step 1: Nucleophilic Aromatic Substitution[1][5]
  • Mechanism: The aldehyde group activates the para-fluorine for displacement by amines.[1]

  • Reagents: 4-Fluorobenzaldehyde (1.0 equiv), Morpholine (1.2 equiv),

    
     (2.0 equiv), DMSO.[1]
    
  • Reaction: In a pressure tube or RBF, combine 4-fluorobenzaldehyde (10 mmol), morpholine (12 mmol), and

    
     (20 mmol) in DMSO (10 mL).
    
  • Heat: Stir at 100°C for 4-6 hours. Note: Color change to yellow/orange is common.

  • Workup: Pour into ice water (50 mL). The product, 4-morpholinobenzaldehyde , often precipitates as a solid.[1] Filter and wash with water.[1][3] If oil forms, extract with EtOAc.[1]

  • Yield: 85-92%.

Step 2 & 3: Methylation and Oxidation
  • Follow Protocol A (Steps 1 & 2) using the new 4-substituted benzaldehyde.

  • Caveat: For Step 2 (Oxidation), if the amine is sensitive to bleach, switch to IBX Oxidation (1.1 equiv IBX in DMSO, RT) or MnO2 (in DCM, reflux) for chemoselectivity.

Data Summary & Troubleshooting

Quantitative Performance Matrix
ParameterRoute A (Linear)Route B (Divergent)
Starting Material 4-Fluorobenzaldehyde4-Fluorobenzaldehyde
Key Reagents MeMgBr, TEMPO/NaOClAmine, K2CO3, MeMgBr
Overall Yield 85 - 90%60 - 75% (3 steps)
Limiting Factor Moisture sensitivity (Grignard)Steric bulk of nucleophile (

)
Green Score High (Catalytic oxidation)Moderate (DMSO waste)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Grignard fails to initiate Wet solvent or oxidized MgUse anhydrous THF; add iodine crystal or DIBAL-H activator.[1]
Over-addition (Tertiary Alcohol) Ketone product reacting with GrignardImpossible in this route (Aldehyde

Alcohol

Ketone). Over-addition only happens if adding Grignard to a ketone.[1]
Incomplete

Poor nucleophile/Low TempIncrease temp to 120°C; switch solvent to NMP; use DIPEA as base.
Low Yield in Oxidation TEMPO decompositionEnsure pH is buffered (8.5-9.5). Acidic conditions deactivate nitroxyl radical.[1]

References

  • Grignard Addition Protocols

    • BenchChem.[1][2] "Application Notes and Protocols: Grignard Reaction with 4-Fluorobenzaldehyde." (2025).[1][2] Link[1]

  • Green Oxidation (TEMPO)

    • Ciriminna, R., & Pagliaro, M. "Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives." Organic Process Research & Development, 14(1), 245–251. Link[1]

  • 
     on Fluoro-benzaldehydes: 
    
    • Shelke, N. B., et al. "

      
       reaction in aqueous medium in presence of mixed organic and inorganic bases." RSC Advances, 2014.[1] Link
      
  • Physical Properties & Safety

    • PubChem CID 9828 (4'-Fluoroacetophenone).[1] Link[1]

Sources

solvent selection for diaryl ether synthesis in organic chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Solvent Selection for High-Yield Diaryl Ether Synthesis


 Methodologies.

Abstract

The synthesis of diaryl ethers is a cornerstone of medicinal chemistry, underpinning the structure of vancomycin, thyroxine, and numerous kinase inhibitors. However, the formation of the C–O–C bond remains electronically and sterically demanding. Solvent selection in these reactions is not merely about solubility; it is the primary modulator of catalyst life-cycle, base heterogeneity, and transition-state stabilization. This guide moves beyond traditional "try-and-see" approaches, providing a mechanistic rationale for solvent selection across Copper, Palladium, and metal-free pathways.[1]

Part 1: Mechanistic Drivers for Solvent Selection

To select the correct solvent, one must understand the specific failure modes of the chosen reaction pathway.

The Ullmann & Paradigm: The "Naked Anion" Effect

In classical Copper-mediated (Ullmann) and Nucleophilic Aromatic Substitution (


) reactions, the rate-determining step often involves the attack of a phenoxide anion.
  • The Challenge: Inorganic bases (

    
    , 
    
    
    
    ) are insoluble in non-polar media. In protic solvents (alcohols), the phenoxide anion is heavily solvated (H-bonded), reducing its nucleophilicity.
  • The Solvent Solution: Polar Aprotic solvents (DMSO, DMF, NMP) are required.[2] They possess high dielectric constants to dissociate ion pairs but lack hydrogen bond donors.[1][2] This leaves the phenoxide anion "naked" and highly reactive.[1]

  • Critical Insight: While DMF is standard, it decomposes above 150°C to form dimethylamine, which can compete as a nucleophile (forming aryl amines instead of ethers).

The Buchwald-Hartwig Paradigm: Catalyst Protection

Palladium-catalyzed coupling operates via a delicate catalytic cycle: Oxidative Addition


 Ligand Exchange 

Reductive Elimination.[1]
  • The Challenge: Palladium(0) species are electron-rich and susceptible to coordination by nitriles or amines.[1]

  • The Solvent Solution: Non-polar or moderately polar ethers (Toluene, 1,4-Dioxane) are preferred.

  • The Trap: Avoid Acetonitrile (MeCN) in Pd-coupling.[1] MeCN coordinates strongly to Pd, displacing phosphine ligands and arresting the catalytic cycle (Catalyst Poisoning).

Part 2: The Solvent Decision Matrix

Use this matrix to align solvent properties with your specific substrate constraints.

SolventBoiling Point (°C)Polarity (

)
1° ApplicationToxicity/Green ScoreTechnical Notes
Toluene 1102.38Pd-Catalysis🟢 GoodStandard for Buchwald.[1] Azeotropically removes water.[1]
1,4-Dioxane 1012.25Pd-Catalysis🔴 PoorCarcinogenic.[1] Forms peroxides.[1] Phase out if possible.
DMF 15336.7Ullmann /

🟠 CautionDecomposes >150°C. Hepatotoxic.[1] Difficult to remove.
DMSO 18946.7Ullmann /

🟢 ExcellentBest "naked anion" effect.[1] High BP makes workup tricky (freeze-dry or water wash).[1]
NMP 20232.2High-Temp Ullmann🔴 RestrictedReprotoxic (REACH restricted).[1] Replace with DMSO or Sulfolane.
2-MeTHF 806.97Green Pd-Catalysis🟢 ExcellentBio-derived.[1] Higher BP than THF.[1] Clean phase separation from water.[1]
CPME 1064.76Green Pd-Catalysis🟢 ExcellentLow peroxide formation.[1] High stability.

Part 3: Visualizing the Selection Workflow

The following decision tree illustrates the logical flow for selecting the optimal solvent system based on substrate electronics and available catalytic machinery.

SolventSelection Start Substrate Analysis Q1 Is the Aryl Halide Electron Deficient (e.g., p-NO2)? Start->Q1 SNAr Pathway: SNAr (Metal-Free) Q1->SNAr Yes Metal Pathway: Metal Catalysis Q1->Metal No (Electron Neutral/Rich) Solv_SNAr Solvent: DMSO or Sulfolane (Max Nucleophilicity) SNAr->Solv_SNAr Q2 Catalyst Availability? Metal->Q2 Pd Palladium (Buchwald-Hartwig) Q2->Pd High Value / Low Temp Cu Copper (Ullmann/Chan-Lam) Q2->Cu Robust / Cost Effective Solv_Pd_Std Solvent: Toluene or Xylene (Inert Atmosphere) Pd->Solv_Pd_Std Standard Solv_Pd_Green Green Alt: 2-MeTHF or CPME Pd->Solv_Pd_Green Green Process Q3 Ligand Type? Cu->Q3 Cu_Trad Traditional (No/Weak Ligand) High Temp (>120°C) Q3->Cu_Trad Cu_Mod Modern (Diamines/Oxalamides) Med Temp (80-110°C) Q3->Cu_Mod Solv_Cu_Trad Solvent: DMF or NMP (Base Solubility Critical) Cu_Trad->Solv_Cu_Trad Solv_Cu_Mod Solvent: MeCN or DMSO (Ligand Assisted) Cu_Mod->Solv_Cu_Mod

Figure 1: Decision Logic for Solvent Selection in Diaryl Ether Synthesis.

Part 4: Experimental Protocols

Protocol A: Green Buchwald-Hartwig Coupling in 2-MeTHF

Rationale: 2-Methyltetrahydrofuran (2-MeTHF) is derived from corncobs.[1] Unlike THF, it is immiscible with water, allowing for simplified aqueous workups without solvent exchange. It has a higher boiling point (80°C) than THF, enabling faster kinetics.

Materials:

  • Aryl Bromide (1.0 equiv)

  • Phenol (1.1 equiv)

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: Me4tBuXPhos (4 mol%) (Bulky phosphines prevent catalyst aggregation)

  • Base:

    
     (2.0 equiv) - Finely ground.[1]
    
  • Solvent: 2-MeTHF (Anhydrous).[1]

Workflow:

  • Charge: In a glovebox or under Argon flow, add Pd source, Ligand, Base, and Aryl Bromide to a reaction vial.

  • Solvation: Add 2-MeTHF (Concentration: 0.2 M).

  • Activation: Stir at RT for 2 minutes. The solution should turn from orange to pale yellow/brown as the active Pd(0)-Ligand species forms.[1]

  • Addition: Add the Phenol. (If solid, add in step 1; if liquid, add now).

  • Reaction: Seal and heat to 80°C for 4-12 hours.

  • Checkpoint: Monitor via TLC. Note: 2-MeTHF spots may trail; dry plate thoroughly.[1]

  • Workup: Cool to RT. Add Water (1:1 vol). Shake. The 2-MeTHF layer (top) contains the product.[1] Separate, dry (

    
    ), and concentrate.
    
Protocol B: Modern Ullmann Coupling in DMSO

Rationale: DMSO is used here to replace the reprotoxic NMP.[1] The high polarity accelerates the reaction by dissolving the carbonate base.

Materials:

  • Aryl Iodide (1.0 equiv)

  • Phenol (1.2 equiv)

  • Catalyst: CuI (10 mol%)[3]

  • Ligand: Picolinic acid (20 mol%) or 2,2,6,6-tetramethylheptane-3,5-dione.

  • Base:

    
     (2.0 equiv)
    
  • Solvent: DMSO (Dry).[1]

Workflow:

  • Degassing (Critical): DMSO absorbs water and oxygen.[1] Sparge DMSO with Nitrogen for 15 mins prior to use.[1] Failure to degas is the #1 cause of Ullmann failure (oxidative homocoupling of phenols).

  • Charge: Add CuI, Ligand, Base, and Aryl Iodide to the vessel.

  • Solvation: Add degassed DMSO (0.5 M).

  • Reaction: Heat to 90-110°C. Note: Without a ligand, this would require 140°C+.

  • Quench: Dilute with Ethyl Acetate.

  • Wash: Wash organic layer 3x with Water (to remove DMSO) and 1x with Brine.[1]

  • Scavenging: If the organic layer is blue/green, residual Copper is present.[1] Wash with 10%

    
     or EDTA solution.[1]
    

Part 5: Process Workflow Diagram

Workflow Setup 1. Inert Setup (Glovebox/Schlenk) Degas 2. Solvent Degassing (Sparge N2 15m) Setup->Degas Mix 3. Catalyst Pre-complexation (Solvent + Metal + Ligand) Degas->Mix Heat 4. Reaction (80-120°C) Monitor via HPLC/TLC Mix->Heat Workup_Green 5a. 2-MeTHF Workup (Direct Phase Sep) Heat->Workup_Green If Pd/2-MeTHF Workup_Polar 5b. DMSO Workup (Dilute EtOAc -> H2O Wash) Heat->Workup_Polar If Cu/DMSO Purify 6. Isolation (Crystallization/Column) Workup_Green->Purify Workup_Polar->Purify

Figure 2: Operational Workflow for Diaryl Ether Synthesis.

References

  • Buchwald-Hartwig Mechanism & Solvent Effects: Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered Diaryl Ethers.[1] Journal of Organic Chemistry.[1] [Link]

  • Green Solvent Selection (2-MeTHF): Gallo, V., et al. (2022).[4] Replacement of Less-Preferred Dipolar Aprotic Solvents in Synthetic Organic Chemistry.[1] ACS Sustainable Chemistry & Engineering.[1] [Link][5]

  • Ullmann Ether Synthesis Review: Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions.[6] Angewandte Chemie International Edition.[1] [Link]

  • Solvent Toxicity & Selection Guides (Chem21): Prat, D., et al. (2014). CHEM21 selection guide of classical-and less classical-solvents.[1] Green Chemistry.[1][2][4][7] [Link]

Sources

Troubleshooting & Optimization

preventing reductive dehalogenation in copper-catalyzed ether synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Reductive Dehalogenation (Hydrodehalogenation) Ticket ID: CU-O-ARYL-001 Status: Open for Resolution

👨‍🔬 Senior Scientist Foreword

Welcome to the Advanced Catalysis Support Hub.

If you are reading this, you are likely observing a specific failure mode in your Ullmann-type couplings: the conversion of your aryl halide (


) starting material into the corresponding arene (

) instead of the desired ether (

).

This is reductive dehalogenation (specifically hydrodehalogenation). It is not merely a "side reaction"; it is a mechanistic warning light. It indicates that your catalytic cycle is stalling at the organocopper intermediate stage, allowing faster background reactions (H-abstraction) to outcompete the desired reductive elimination.

This guide moves beyond basic troubleshooting. We will dissect the mechanism, provide a diagnostic logic tree, and offer field-proven protocols to suppress this pathway.

🏗 Module 1: Diagnostic & Logic Flow

Before altering conditions, confirm the failure mode. Dehalogenation is often confused with simple catalyst deactivation (where starting material remains).

🔍 Symptom Checker
Observation (LC/GC-MS)DiagnosisImmediate Action
Mass =

(Starting Material)
Catalyst Death / No InitiationCheck oxygen levels, ligand purity, or base solubility.
Mass =

(Dehalogenated)
Reductive Dehalogenation Proceed with this guide.
Mass =

(Homocoupling)
Oxidative HomocouplingReduce catalyst loading; check for oxidants.
Mass =

(Phenol)
HydrolysisCheck water content in solvent/base.
🧠 Troubleshooting Logic Tree

The following diagram outlines the decision process for isolating the root cause of dehalogenation.

DehalogenationLogic Start Issue: Ar-X converts to Ar-H CheckSolvent Check Solvent System Start->CheckSolvent IsDMF Is Solvent DMF/DMSO? CheckSolvent->IsDMF RadicalMech High Probability of Radical H-Abstraction IsDMF->RadicalMech Yes CheckLigand Check Ligand Class IsDMF->CheckLigand No SwitchSolvent Action: Switch to Toluene/Dioxane or reduce Temp RadicalMech->SwitchSolvent IsLigandFree Ligand-Free or Monodentate? CheckLigand->IsLigandFree SlowRE Cause: Slow Reductive Elimination (Stalled Cu-Ar Species) IsLigandFree->SlowRE Yes SwitchLigand Action: Use Bidentate Ligands (Oxalamides/Phenanthrolines) SlowRE->SwitchLigand

Figure 1: Diagnostic logic flow for identifying the root cause of hydrodehalogenation in Cu-catalysis.

📚 Module 2: The Knowledge Base (FAQs)

Q1: Why does dehalogenation happen specifically in my system?

The Mechanistic Reality: Copper-catalyzed C-O coupling generally proceeds via an oxidative addition (OA) / reductive elimination (RE) cycle. However, Cu(I) systems are prone to Single Electron Transfer (SET) pathways.[1][2]

  • The Radical Pathway: The Cu(I) catalyst transfers an electron to the aryl halide (

    
    ), generating an aryl radical anion (
    
    
    
    ). This radical ejects the halide to form an aryl radical (
    
    
    ).
  • The Fate of the Radical: If the

    
     does not recombine with the Cu center immediately, it will abstract a hydrogen atom (H•) from the solvent (especially H-donors like DMF, DMSO, or THF) or the ligand.
    
  • The Protonolysis Pathway: Alternatively, a stable discrete aryl-copper intermediate (

    
    ) forms but fails to undergo reductive elimination with the alcohol. Instead, it reacts with trace protons (from water or acidic protons on the ligand/solvent) to form 
    
    
    
    .

Key Insight: Dehalogenation is a symptom of slow reductive elimination . If the desired C-O bond formation is slow, the intermediate "waits" and eventually finds an H-atom or proton.

Q2: Which solvents are the worst offenders?

Avoid: DMF, DMA, and NMP if dehalogenation is high. These polar aprotic solvents are excellent at stabilizing charged intermediates but are also potent Hydrogen atom donors in radical mechanisms. Preferred: Toluene, o-Xylene, or 1,4-Dioxane. While they may solubilize bases less effectively, they are chemically more inert toward radical abstraction.

Q3: Can the choice of base affect dehalogenation?

Yes.

  • Strong Alkoxides (e.g., NaOtBu): Can promote SET mechanisms and radical formation.

  • Carbonates/Phosphates (

    
    , 
    
    
    
    ):
    Generally safer. They are mild enough to deprotonate the phenol/alcohol but less likely to initiate radical side reactions.

🛠 Module 3: Optimization Protocols

Strategy A: The "Ligand Acceleration" Approach

The most effective way to stop dehalogenation is to make the desired reaction (C-O bond formation) faster than the side reaction. This requires specific bidentate ligands that lower the activation energy for reductive elimination.

Recommended Ligand Classes:
  • Oxalamides: (e.g., BLO, see Buchwald references). Excellent for general coupling.

  • Picolinic Acids: (e.g., Maiti/Buchwald conditions).[3] Specific for phenols.[3]

  • Diamines: (e.g., L8). The new standard for room-temperature coupling.

🧪 Protocol 1: Low-Temperature Coupling (The "L8" Method)

Based on recent breakthroughs (Strauss et al., 2024), this protocol operates at lower temperatures, kinetically suppressing the high-energy dehalogenation pathway.

Applicability: Aryl Bromides + Alcohols (Primary/Secondary) Target: Prevention of Ar-H formation via rate acceleration.

Reagents:

  • Catalyst: CuI (5 mol%) or Cu(CH3CN)4PF6

  • Ligand: L8 (

    
    -diarylbenzene-1,2-diamine derivative) (10 mol%)
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: Butyronitrile or Toluene (Avoid DMF)

Step-by-Step:

  • Glovebox/Schlenk: Charge a vial with CuI (5 mol%), Ligand L8 (10 mol%), and

    
     (2 equiv).
    
  • Add Aryl Bromide (1.0 equiv) and Alcohol (1.2–1.5 equiv).

  • Add Solvent (0.5 M concentration).

  • Stir: Stir vigorously at Room Temperature (25 °C) or mild heat (40–50 °C).

    • Note: Traditional Ullmann requires 110 °C+. Operating at 25–50 °C drastically reduces H-abstraction rates.

  • Monitor: Check LC-MS at 4 hours.

🧪 Protocol 2: The "Maiti-Buchwald" Phenol Coupling

Best for coupling Phenols with Aryl Iodides/Bromides where dehalogenation is observed.

Reagents:

  • Catalyst: CuI (5–10 mol%)

  • Ligand: Picolinic Acid (10–20 mol%)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: DMSO (Note: DMSO is allowed here because the ligand creates a very active catalytic species that outcompetes solvent interaction, but ensure DMSO is dry).

Step-by-Step:

  • Combine CuI, Picolinic Acid, and

    
     in a tube.
    
  • Evacuate and backfill with Argon (3x).

  • Add Aryl Halide and Phenol.[3][4][5][6]

  • Add dry DMSO via syringe.

  • Heat to 80–90 °C . (Do not exceed 100 °C if dehalogenation is a risk).

📊 Module 4: Comparative Data & Mechanistic Visualization

Mechanistic Competition Pathway

Understanding the race between Product Formation and Dehalogenation.

Mechanism ArX Ar-X + Cu(I)-L OxAdd Oxidative Addition (L-Cu(III)-Ar-X) ArX->OxAdd Standard Path Radical SET Pathway (Ar Radical) ArX->Radical Side Path (No Ligand/High T) Subst Ligand Exchange (+ R-OH / Base) OxAdd->Subst HAbstract H-Abstraction (Solvent/Impurity) OxAdd->HAbstract Protonolysis (Trace H2O) Radical->HAbstract RedElim Reductive Elimination (Fast with Ligand) Subst->RedElim Product Ar-OR (Ether) RedElim->Product SideProd Ar-H (Dehalogenated) HAbstract->SideProd

Figure 2: Kinetic competition. The goal is to accelerate the Green path (Reductive Elimination) to outrun the Red path (Radical/H-Abstraction).

Ligand Performance Table (Dehalogenation Suppression)
Ligand SystemTypical TempRisk of Ar-HBest For
Ligand-Free 120–140 °CHigh Simple, unhindered substrates only.
1,10-Phenanthroline 100–120 °CModerateAryl Iodides, general purpose.
Picolinic Acid 80–90 °CLowPhenols (Maiti-Buchwald conditions).
Oxalamides 80–100 °CLowAryl Chlorides/Bromides + Alcohols.
L8 (Diamine) 25–50 °C Very Low Aryl Bromides + Alcohols (State of the Art).

🔗 References

  • Room-Temperature Copper-Catalyzed Etherification of Aryl Bromides. Strauss, M. J., Greaves, M. E., Kim, S. T., Teijaro, C. N., Schmidt, M. A., Scola, P. M., & Buchwald, S. L. (2024).[6][7] Angewandte Chemie International Edition. [Link]

  • Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. Maiti, D., & Buchwald, S. L.[3] (2010).[3] The Journal of Organic Chemistry. [Link][3]

  • Copper-Catalyzed Ullmann Coupling under Ligand- and Additive-Free Conditions. Monnier, F., & Taillefer, M. (2009). Angewandte Chemie International Edition. (Context on ligand-free limitations). [Link]

  • Mechanistic Studies of Copper-Catalyzed C-N and C-O Coupling Reactions. Tye, J. W., Weng, Z., Johns, A. M., Incarvito, C. D., & Hartwig, J. F. (2008).[8] Journal of the American Chemical Society.[3][8] [Link]

Sources

optimizing cesium carbonate base loading for diaryl ether formation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Cesium Carbonate in Diaryl Ether Formation

Ticket ID: #Cs-O-Arylation-001 Status: Active Subject: Optimization of Base Loading & Troubleshooting


 in C-O Coupling

Introduction: The "Cesium Effect" in Ether Synthesis

Welcome to the Advanced Synthesis Support Module. You are likely here because your standard potassium carbonate (


) protocol failed to deliver high yields on a sterically demanding or electron-neutral substrate.

Cesium carbonate (


) is the "gold standard" base for difficult O-arylation (Ullmann/Buchwald-Hartwig type) and 

reactions. Its efficacy is not merely due to basicity, but rather the "Cesium Effect." The large ionic radius of cesium (

) creates a weak, diffuse coordination sphere. Unlike smaller cations (

,

) that form tight ion pairs with phenoxides, cesium forms "loose" ion pairs in polar aprotic solvents. This generates a "naked" phenoxide anion —a hyper-reactive nucleophile capable of overcoming significant activation energy barriers.

Module 1: Theoretical Grounding & Stoichiometry

The Mechanism of Action

In diaryl ether formation, the base performs two critical functions:

  • Deprotonation: Converting the phenol (

    
    ) to the phenoxide (
    
    
    
    ).
  • Solubilization: Bringing the anionic nucleophile into the organic phase.

The diagram below illustrates the kinetic advantage of Cesium over Potassium.

CesiumEffect cluster_0 Standard Base (K2CO3) cluster_1 Cesium Effect (Cs2CO3) K_Solid K2CO3 (Solid) K_Pair Tight Ion Pair [K+ --- O-Ar] K_Solid->K_Pair Solvation Low_Reac Low Nucleophilicity (Crowded) K_Pair->Low_Reac Cs_Solid Cs2CO3 (Solid) Cs_Pair Loose Ion Pair [Cs+ ....... O-Ar] Cs_Solid->Cs_Pair Rapid Solvation Naked_Anion NAKED ANION (Hyper-Reactive) Cs_Pair->Naked_Anion Dissociation Product Diaryl Ether Naked_Anion->Product Fast Attack

Figure 1: The "Cesium Effect" facilitates the formation of a "naked" anion, significantly increasing reaction rates compared to tighter ion pairs formed by potassium.

Module 2: Troubleshooting & FAQs

Q1: My conversion is stalling at 60% despite using 2.0 equivalents of


. Should I add more base? 
A: Do not simply add more mass.  The issue is likely surface area , not stoichiometry.
  • Diagnosis:

    
     is heterogeneous in most organic solvents (DMF, DMSO). If you used the granular ("rock") form directly from the bottle, the effective surface area is too low.
    
  • Solution: You must increase the surface area.

    • Grind the base: Use a mortar and pestle to turn granular

      
       into a fine dust before weighing.
      
    • Sonication: Sonicate the reaction mixture for 10 minutes after adding the base but before adding the catalyst/halide.

    • Loading: If grinding doesn't work, increase loading to 3.0 equivalents , but only after ensuring particle size is minimized.

Q2: I see a significant amount of unreacted aryl halide and phenol hydrolysis. Why? A: Your base is "wet."

  • Diagnosis:

    
     is extremely hygroscopic . It absorbs atmospheric moisture rapidly.[1] Water poisons the reaction by quenching the active catalyst (in Ullmann couplings) or simply reducing the basicity.
    
  • Solution:

    • Dry the base at 120°C under vacuum for 4–6 hours prior to use.

    • Store in a desiccator.

    • Add 4Å Molecular Sieves (powdered, activated) to the reaction vessel.

Q3: Can I use Toluene or Dioxane instead of DMF? A: You can, but you lose the "Cesium Effect."

  • Reasoning: The advantage of Cesium lies in its solubility and dissociation capability in polar aprotic solvents (DMF, NMP, DMSO). In non-polar solvents (Toluene),

    
     behaves similarly to 
    
    
    
    unless you use a phase transfer catalyst (e.g., 18-crown-6).
  • Recommendation: Stick to DMF or DMSO for difficult substrates.

Q4: My reaction mixture turns into a solid brick. How do I handle this? A: This is a "solids loading" issue.

  • Diagnosis: High base loading (3.0 eq) + low solvent volume = slurry that cannot be stirred. Magnetic stir bars will fail, leading to thermal gradients and stalled chemistry.

  • Solution:

    • Switch to overhead mechanical stirring .

    • Dilute the reaction (0.1 M concentration relative to the limiting reagent).

Module 3: Experimental Protocol

Optimized Workflow for Difficult Diaryl Ethers

Reagents:

  • Phenol (1.0 equiv)

  • Aryl Halide (1.0 - 1.2 equiv)

  • 
     (1.5 - 2.5 equiv, optimized)
    
  • Solvent: Anhydrous DMF or DMSO (0.2 M)

Step-by-Step Procedure:

  • Pre-Treatment of Base:

    • Take commercial

      
      . Grind to a fine powder.
      
    • Place in a reaction vial and heat to 120°C under high vacuum (0.1 mmHg) for 2 hours. Crucial for reproducibility.

  • Activation (The "Cook" Step):

    • Cool the vial under Argon.

    • Add the Phenol and Anhydrous Solvent.

    • Stir at room temperature for 30 minutes.

    • Why? This allows the formation of the Cesium Phenoxide intermediate before the electrophile is introduced.

  • Reaction Assembly:

    • Add the Aryl Halide and Catalyst (if using Cu/Pd).

    • Seal the vessel (crimp cap preferred).

  • Execution:

    • Heat to optimized temperature (typically 90–110°C for

      
      ; 80–120°C for Ullmann).
      
    • Stirring: Set to maximum RPM possible without splashing.

Base Loading Optimization Matrix

Use this table to select your starting point based on substrate difficulty.

Substrate DifficultySteric HindranceElectronic DeactivationRec.

Loading
Temp (°C)Notes
Low None (Para-subst.)Activated (e.g., p-NO2)1.2 - 1.5 eq 60-80Standard conditions.
Medium Ortho-subst.Neutral1.5 - 2.0 eq 90-100Grind base; add sieves.
High Di-ortho subst.Deactivated (e- rich)2.5 - 3.0 eq 110-130Requires overhead stirring & dry solvent.

Module 4: Troubleshooting Logic Tree

Follow this decision matrix when yields are suboptimal.

Troubleshooting Start Problem: Low Yield Check_Water Is the Base Wet? Start->Check_Water Dry_Base Action: Dry at 120°C Add Mol. Sieves Check_Water->Dry_Base Yes Check_Particle Is Base Granular? Check_Water->Check_Particle No Grind_Base Action: Grind to Powder (Increase Surface Area) Check_Particle->Grind_Base Yes Check_Loading Is Loading < 2.0 eq? Check_Particle->Check_Loading No Increase_Load Action: Increase to 2.5-3.0 eq Check_Loading->Increase_Load Yes Check_Solvent Is Solvent Non-Polar? Check_Loading->Check_Solvent No Check_Solvent->Start No (Already Polar) -> Check Catalyst Change_Solvent Action: Switch to DMF/DMSO Check_Solvent->Change_Solvent Yes (Toluene/Dioxane)

Figure 2: Decision tree for diagnosing low yields in Cesium Carbonate mediated reactions.

References

  • Finkelstein, E. (1951). "The Cesium Effect in Organic Synthesis." Journal of the American Chemical Society. [Link][2][3]

  • Varala, R., et al. (2016). "Cesium Carbonate as a Mediated Inorganic Base in Some Organic Transformations." Research on Chemical Intermediates. [Link]

  • Musaev, J., & Itami, K. (2014).[2] "Uncovering the Role of Cesium Carbonate in C-H Functionalization." Journal of the American Chemical Society. [Link][2][3]

  • Doyle, M. P., et al. (2024).[4][5] "The 'Cesium Effect' Magnified: Exceptional Chemoselectivity in Cesium Ion Mediated Nucleophilic Reactions."[5] Chemical Science. [Link]

Sources

Technical Support Center: Strategies for Removing Copper Catalyst Residues from Phenoxyacetophenone Products

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The synthesis of phenoxyacetophenones and related diaryl ethers often relies on powerful cross-coupling reactions, such as the Ullmann condensation, which frequently employ copper catalysts.[1] While essential for forming the key C-O bond, residual copper in the final product is highly undesirable. For researchers in drug development, trace metal impurities can interfere with downstream biological assays, compromise the stability of the active pharmaceutical ingredient (API), and pose toxicological risks. This guide provides a comprehensive technical overview, troubleshooting advice, and detailed protocols for effectively removing copper catalyst residues from your phenoxyacetophenone products, ensuring the integrity and purity of your compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing residual copper catalysts?

The most common and effective strategies can be broadly categorized into three groups:

  • Aqueous Washes with Chelating Agents: This involves a liquid-liquid extraction where a water-soluble molecule with a high affinity for copper, such as EDTA, ammonia, or ammonium chloride, is used to "pull" the copper ions from the organic phase into the aqueous phase.[2][3]

  • Adsorption/Scavenging: The crude product solution is passed through or stirred with a solid material that binds the copper catalyst. This can range from simple adsorbents like silica gel and activated carbon to highly specific functionalized resins known as metal scavengers.[2][4]

  • Chromatography: Standard column chromatography is a widely used purification technique that can also remove metal residues, although it's often more effective when used after a preliminary purification step.[2]

Q2: My product solution has a persistent blue or green tint after purification. What's wrong?

A blue or green color is a strong visual indicator of remaining copper contamination.[2] This can happen for two main reasons:

  • Incomplete Removal: The initial purification method was not sufficient to remove all the copper.

  • Product Chelation: Your phenoxyacetophenone product itself may have functional groups (like nearby hydroxyls or amines) that can coordinate with copper, holding it tightly and making it difficult to remove.[2][5]

To resolve this, you may need to repeat the purification, switch to a more potent method (e.g., from a simple water wash to an EDTA wash), or use a combination of techniques, such as an aqueous wash followed by filtration through a scavenger resin.[2]

Q3: I'm experiencing low product yield after performing an aqueous wash. How can I prevent product loss?

This typically occurs if your phenoxyacetophenone product has some solubility in the aqueous wash solution. To minimize this loss:

  • Use Brine Washes: After washing with your chelating solution, perform a final wash with a saturated aqueous solution of sodium chloride (brine).[2] This increases the ionic strength of the aqueous phase, decreasing the solubility of most organic compounds and driving them back into the organic layer.

  • Back-Extraction: If you suspect significant product loss, you can "back-extract" the combined aqueous layers with a fresh portion of your organic solvent (e.g., dichloromethane or ethyl acetate) to recover the dissolved product.

  • Minimize Wash Volume/Repetitions: Use the minimum volume and number of washes necessary to remove the copper. Repeating washes until the aqueous layer is colorless is a good visual guide to avoid unnecessary steps.[3]

Q4: Can residual copper interfere with NMR analysis or downstream reactions?

Yes. Even small amounts of paramagnetic copper(II) can cause significant broadening of peaks in your NMR spectrum, potentially obscuring important signals.[2] For downstream reactions, residual copper can act as an unwanted catalyst, leading to side reactions, decomposition of reagents, or inhibition of the desired transformation. For example, a subsequent reaction using a different transition metal catalyst could be poisoned by leftover copper.

In-Depth Methodologies & Protocols

Method 1: Aqueous Wash with Chelating Agents

Causality & Expertise: This technique leverages the principle of competitive binding and partitioning. Chelating agents are organic molecules that form multiple bonds to a single metal ion, creating a highly stable, water-soluble complex.[6] Ethylenediaminetetraacetic acid (EDTA), for instance, is a hexadentate ligand that wraps around the copper ion. This new copper-chelate complex is far more soluble in the aqueous phase than in the organic solvent containing your product, allowing for its efficient removal via liquid-liquid extraction.[3] Ammonia works similarly by forming the water-soluble tetraamminecopper(II) complex, which has a characteristic deep blue color.[3]

Detailed Protocol: EDTA Wash for Copper Removal
  • Preparation: After the reaction is complete, perform any initial quenching steps. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, DCM). Prepare a 0.5 M aqueous solution of EDTA disodium salt.

  • First Extraction: Transfer the diluted reaction mixture to a separatory funnel. Add an equal volume of the 0.5 M EDTA solution.

  • Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, ensuring to vent frequently. A blue-green color in the aqueous layer indicates the successful formation of the copper-EDTA complex.[2]

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer.

  • Repeat: Repeat the wash (steps 2-4) with fresh portions of the EDTA solution until the aqueous layer is no longer colored.[2] Two to three washes are typically sufficient.

  • Final Washes: Wash the organic layer once with deionized water, followed by one wash with brine to remove residual EDTA and dissolved water.[2]

  • Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure to yield the copper-free product.

Workflow for Aqueous Chelation

G start Crude Reaction Mixture in Organic Solvent sep_funnel Transfer to Separatory Funnel start->sep_funnel add_edta Add Aqueous EDTA Solution sep_funnel->add_edta shake Shake & Vent add_edta->shake separate Separate Layers shake->separate drain_aq Drain Aqueous Layer (Blue/Green) separate->drain_aq check_color Is Aqueous Layer Still Colored? drain_aq->check_color check_color->add_edta Yes wash_brine Wash with Brine check_color->wash_brine No dry Dry Organic Layer (e.g., Na₂SO₄) wash_brine->dry concentrate Filter & Concentrate dry->concentrate end Purified Product concentrate->end

Caption: Workflow for Copper Removal using an EDTA Wash.

Method 2: Solid-Phase Scavenging

Causality & Expertise: Solid-phase scavengers are materials, typically silica gel or polymer resins, that have been functionalized with ligands that have a very high affinity for specific metals.[4] Common functionalities for copper scavenging include thiols, thioethers, and amines. The crude reaction mixture is passed through a cartridge or stirred with the resin. The copper catalyst is selectively bound (scavenged) by the solid support, which is then easily removed by filtration, leaving the purified product in solution. This method is often highly efficient and can reduce metal levels to very low ppm values. Activated carbon can also be used as a broader adsorbent, but it may also adsorb the desired product, potentially lowering yields.[4][7]

Detailed Protocol: Scavenging with Functionalized Silica
  • Scavenger Selection: Choose a functionalized silica scavenger appropriate for copper (e.g., silica-thiopropyl). The manufacturer's guide will provide information on the scavenger's capacity (mmol of metal per gram of scavenger).

  • Preparation: Dissolve the crude product in a suitable, non-protic solvent (e.g., DCM, THF, Toluene).

  • Addition: Add the scavenger resin to the solution. Typically, 3-5 equivalents (based on the initial amount of copper catalyst) are used to ensure complete removal.

  • Incubation: Stir the mixture at room temperature. The required time can range from 30 minutes to several hours. You can monitor the progress by taking small aliquots and analyzing for copper content (e.g., by TLC if the copper complex is colored, or by ICP-MS for quantitative results).

  • Filtration: Once scavenging is complete, filter the mixture through a pad of Celite to remove the resin.[4]

  • Rinsing: Wash the collected resin on the filter with a fresh portion of the solvent to ensure full recovery of the product.[4]

  • Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the purified product.

Workflow for Solid-Phase Scavenging

G start Crude Product in Solution add_scavenger Add Solid-Phase Scavenger Resin start->add_scavenger stir Stir at Room Temp (1-4 hours) add_scavenger->stir filter Filter through Celite to Remove Resin stir->filter wash_resin Wash Resin with Fresh Solvent filter->wash_resin combine Combine Filtrate & Washings wash_resin->combine concentrate Concentrate Under Reduced Pressure combine->concentrate end Purified Product concentrate->end

Caption: Workflow for Copper Removal using a Solid-Phase Scavenger.

Troubleshooting Guide

Problem Potential Cause Recommended Solution & Explanation
Persistent color after EDTA wash Suboptimal pH for chelation The binding efficiency of EDTA is pH-dependent. Adjust the pH of the EDTA solution to ~8 using a mild base (e.g., sodium bicarbonate) to ensure the carboxylate groups are deprotonated and available for chelation.[5]
Product is chelating the copper Your molecule is competing with the EDTA. Switch to a solid-phase scavenger with a higher binding affinity for copper.[5] Alternatively, perform more aggressive or repeated EDTA washes.
Emulsion forms during aqueous wash High concentration of reagents or product Dilute the organic layer with more solvent. A gentle wash with brine can also help to break up emulsions by increasing the density difference between the layers.
Chromatography fails to remove copper Similar polarity of product and copper complex The copper species and your product are co-eluting. Perform an aqueous wash with a chelating agent before running the column to remove the bulk of the copper.[2] This will simplify the chromatographic separation.
Product degradation with certain washes Product is sensitive to acid or base An ammonium chloride wash is acidic, while an ammonia wash is basic.[3] If your product has acid- or base-labile functional groups, these washes can cause decomposition. Use a pH-neutral method like an EDTA wash or a solid-phase scavenger.

Comparative Analysis of Copper Removal Techniques

MethodTypical Efficiency Scalability Cost Pros Cons
Aqueous Chelation (EDTA, NH₃) Good (< 50 ppm achievable)[3]ExcellentLowInexpensive, simple, highly scalable.Can form emulsions; potential for product loss if partially water-soluble; generates aqueous waste.
Adsorption (Silica/Alumina Plug) Fair to GoodGoodLowSimple, fast for removing particulates and polar copper salts.Lower capacity and selectivity compared to scavengers; may not remove all copper species.[2]
Adsorption (Activated Carbon) GoodExcellentLowVery effective for decolorizing and removing a range of impurities.[4]Can adsorb the desired product, leading to yield loss; requires screening for compatibility.[4]
Solid-Phase Scavenging Excellent (< 10 ppm achievable)Moderate to GoodHighHighly selective and efficient; simple filtration workup; low risk of product loss.Higher cost of reagents; may require longer reaction times for complete removal.
Column Chromatography VariablePoor to ModerateModerateCan provide very high purity by removing other organic impurities simultaneously.Can be labor-intensive and time-consuming; risk of product loss on the column; may not be effective if copper co-elutes.[8]

References

  • Technical Support Center: Removal of Residual Copper Catalyst from Click Reactions - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeCqQGE2ZfixVtKyWXYBmE3AMWv-sslU0uOB4cgphl_b9qcKqFBhCzYtLod2Qo7K54fD6MAajgHadT6YAqc1aGeA7xKOCV1KlwWFGt_3c0WgD_0lSlsG44QRccOrTUIKS5NFbV8prfGv9vBV0kKjG4ww3hYtF4sx6aqz_59EiQ4HLAdwKT4Nh46vsieGskLteKiQmXDcXCrVopS0DNNTnC2LudRwFjpRe5ry87v48=]
  • Technical Support Center: Metal Catalyst Removal from Cyclization Reactions - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAasZr-nz6eQf-nu1HlcHWca_OD2D1JeUxBhABG8C6rGYI5e4YdZfWicTMDaQCCpKQcqbKTltUWCyd_WgPZZ528tRgwmpaWb9esQ9LZuLke_Jk9uo3vmpXu7BxHWUnfhsWX1NH5-IWFxWgkKEOZYTqV1GQz742lUvGr9KN9sdyHTs7iAdIzI4UtUUrm_-H37xuq7Uf5SnUUtz24bkcm2rk6DhfDVD75Q==]
  • Best Chelating Agents for Effective Copper Removal in Various Applications. (2024). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqQBzy8JuSqNEHPPSIsGSJe_ireoztGsh-4k4q4lomyIg_Pf6lmC8AkxNvpP66bRTjk0vTKYPkW7kxPjQsMdhTZElC1JE2hRr5no5H07BvfymEcTb3Hn0WjHDwKYsb8Z4WdP_kLHY-I7Cv7k7ovjd8rM3ZhkU2wAuG9gZ1mSlpNHLwPGvPjBsBWAivWC8yWPm67VXoCzl2evSn4lQpQ1f8k0is1dRSkR8o7qBUMZJ79A==]
  • Is there another way to get rid of the remnants of the copper catalyst? - ResearchGate. (2022). [URL: https://www.researchgate.
  • Efficient Aqueous Copper Removal by Burnt Tire-Derived Carbon-Based Nanostructures and Their Utilization as Catalysts - MDPI. (2024). [URL: https://www.mdpi.com/article/10.3390/nano14060520]
  • Copper catalysis in organic synthesis - Beilstein Journals. [URL: https://www.beilstein-journals.org/bjoc/browse/series/7]
  • Technical Support Center: Copper Catalyst Removal in 1-(azidomethoxy)-2-methoxyethane Click Chemistry Reactions - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHn7jP0DRieNGRYA8XHZfK8JuCJ42mPt76wAKNB8bRKQa-pfu1JCBLM7L_BcBaXNkYoLYaWmQK30QqQfsbVZy7RAoTdbdpWe8tLiDn59kkaM_EftERw9iYgn3NiLKHOugPhREjEn7Rf-YrLWGqsEA1l1hPeigG6PkengcpUM-9ny2m3G5xHjkvsXhGElJ0NZ0NrtIoIB9QyWl6RTH0SW-PIslhuYpX2ODRl3Pj8aSRVO-OYGxFZveLs-CJ09KNsP_hW2v5ROg5o_Rv6]
  • Can we do column chromatography for the purification of metal complexs ? | ResearchGate. (2016). [URL: https://www.researchgate.

Sources

overcoming steric hindrance in ortho-substituted diaryl ether coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Diaryl Ether Coupling Support Hub .

As a Senior Application Scientist, I have structured this guide to address the specific challenge of steric hindrance in C–O bond formation. When ortho-substituents are present on either the aryl halide or the phenol, the energy barrier for the coupling event increases significantly. Success depends on manipulating the metal center's geometry to favor reductive elimination over competing pathways like protodehalogenation.

Module 1: Diagnostic Decision Matrix

Before starting, determine the correct catalytic pathway. Steric hindrance impacts Palladium and Copper systems differently. Use this flowchart to select your protocol.

DecisionMatrix start START: Substrate Analysis ortho_count Count Total Ortho-Substituents (Electrophile + Nucleophile) start->ortho_count sub_1 1-2 Ortho Groups (Moderate Sterics) ortho_count->sub_1 sub_2 3-4 Ortho Groups (Severe Sterics) ortho_count->sub_2 temp_sens Is substrate Temp Sensitive (>100°C)? sub_1->temp_sens pd_route Protocol A: Palladium (Buchwald-Hartwig) sub_2->pd_route Required cost Cost/Scale Constraints? temp_sens->cost No temp_sens->pd_route Yes cost->pd_route No (High Value) cu_route Protocol B: Copper (Ma Oxalamides) cost->cu_route Yes (Low Cost)

Caption: Logic flow for selecting the optimal metal source based on steric load and thermal stability.

Module 2: The Palladium Route (Buchwald-Hartwig)[1]

Best For: Tetra-ortho substitution, temperature-sensitive substrates, and high-value intermediates.

The Steric Bottleneck: Reductive Elimination

In hindered systems, the rate-limiting step is often reductive elimination (forming the C–O bond and regenerating Pd(0)). If this step is too slow, the Pd(II) intermediate undergoes beta-hydride elimination or protodehalogenation, destroying your yield.

The Solution: Use bulky biarylphosphine ligands like RockPhos or tBuBrettPhos .[1]

  • Mechanism: These ligands are massive. They wrap around the Palladium center, creating a crowded environment that sterically "squeezes" the aryl and phenoxide groups together, lowering the barrier for reductive elimination.

Protocol A: High-Steric Pd-Coupling
ComponentRecommendationFunction
Precatalyst RockPhos Pd G3 (or G4)Rapid activation at low T; prevents inactive Pd-dimer formation.
Loading 2.0 – 5.0 mol%Higher loading required for tetra-ortho systems.
Solvent Toluene (anhydrous)Non-polar solvents often favor the reductive elimination transition state.
Base Cs₂CO₃ or K₃PO₄Milder bases prevent decomposition of sensitive groups.
Temperature 60°C – 90°CRockPhos is active even at moderate temperatures.

Step-by-Step Workflow:

  • Charge Solids: In a glovebox or under Argon, add Aryl Halide (1.0 equiv), Phenol (1.2 equiv), RockPhos Pd G3 (2-5 mol%), and Cs₂CO₃ (1.5 equiv) to a reaction vial.

  • Solvent Addition: Add anhydrous Toluene (0.2 M concentration).

  • Degas: Sparge with Argon for 5 minutes (oxygen kills the active catalytic species).

  • Heat: Seal and stir at 80°C for 12–24 hours.

  • Workup: Filter through a silica plug (eluting with EtOAc) to remove Pd/salts. Concentrate and purify.

Module 3: The Copper Route (Modified Ullmann)

Best For: Cost-efficiency, scale-up, and substrates stable >100°C.

The Steric Bottleneck: Oxidative Addition & Stability

Traditional Ullmann coupling requires 200°C. For hindered substrates, the challenge is stabilizing the Cu(I) species to prevent disproportionation (into Cu(0) and Cu(II)) before the crowded coupling occurs.

The Solution: Oxalamide Ligands (Developed by Dawei Ma).[2][3][4]

  • Mechanism: Ligands like BTMPO or Oxalamides lower the oxidation potential of Cu(I), facilitating oxidative addition of the aryl halide even in hindered environments.

Protocol B: Ma-Ullmann Coupling
ComponentRecommendationFunction
Catalyst CuI (Copper Iodide)The standard Cu(I) source.
Ligand Oxalamide (e.g., BTMPO)Stabilizes Cu(I); allows coupling at 80-120°C instead of 200°C.
Ratio 1:2 (Cu : Ligand)Excess ligand ensures the active species remains ligated.
Solvent DMSO or DMFPolar aprotic solvents are strictly required for Cu-catalysis.
Base K₃PO₄ (anhydrous)Particle size matters; grind before use.

Step-by-Step Workflow:

  • Ligand Complexation: Add CuI (10 mol%) and Oxalamide Ligand (20 mol%) to the vial.

  • Substrate Addition: Add Aryl Halide (1.0 equiv), Phenol (1.5 equiv), and K₃PO₄ (2.0 equiv).

  • Solvent: Add DMSO (0.5 M). Note: High concentration helps Cu-coupling.

  • Heat: Stir at 100°C – 120°C.

  • Quench: Dilute with water/EtOAc. Wash organic layer extensively with water to remove DMSO.

Module 4: Troubleshooting & FAQs

Q1: My reaction reaches 100% conversion, but I only isolate dehalogenated starting material (Ar-H). Why?

Diagnosis: This is the hallmark of a "Reductive Elimination Failure." The Fix:

  • Switch to Palladium: If using Cu, switch to Pd.

  • Increase Ligand Bulk: If using BrettPhos, switch to tBuBrettPhos or RockPhos. The extra bulk forces the C–O bond formation to occur faster than the competing hydrodehalogenation.

  • Solvent Switch: Try switching from Dioxane to Toluene. Toluene often accelerates reductive elimination in Pd systems.

Q2: The reaction stalls at 50% conversion. Adding more catalyst doesn't help.

Diagnosis: Product Inhibition or Catalyst Poisoning. The ether product might be binding to the metal center, or the halide salts are inhibiting the reaction. The Fix:

  • For Cu: Check solubility. If K₃PO₄ is caking, switch to Cs₂CO₃ or add a phase transfer catalyst (PEG-400).

  • For Pd: Use a G3/G4 precatalyst. Do not use Pd(OAc)₂ + Ligand in situ for hindered substrates; the activation energy to form the active catalyst is too high.

Q3: Can I couple an ortho-chloro substrate?

Answer:

  • With Copper: Yes, but you must use Ma's Oxalamide ligands and likely raise T to 120°C.

  • With Palladium: Yes, RockPhos and tBuBrettPhos are excellent for aryl chlorides. Bromides and Iodides are faster, but Chlorides are viable.

Module 5: Mechanistic Visualization

Understanding where the steric clash occurs helps you choose the right fix.

CatalyticCycle cluster_failure Failure Mode LnP L-Pd(0) (Active Species) OxAdd Oxidative Addition (Ar-X adds) LnP->OxAdd Fast TransMet Transmetallation (Phenol binds) OxAdd->TransMet Base Assisted RedElim Reductive Elimination (C-O Bond Forms) TransMet->RedElim STERIC BOTTLENECK (Requires Bulky Ligand) Dehalo Protodehalogenation (Ar-H formed) TransMet->Dehalo If RedElim is too slow RedElim->LnP Product Release

Caption: The Pd-catalytic cycle. Note that Reductive Elimination (RedElim) is the failure point for hindered substrates.

References

  • Buchwald, S. L., et al. (2011). A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers under Mild Conditions. Journal of the American Chemical Society.

  • Ma, D., et al. (2015). Copper-Catalyzed Diaryl Ether Formation from (Hetero)aryl Chlorides and Phenols. Journal of the American Chemical Society.

  • Buchwald, S. L., et al. (2012).[5] An Improved Synthesis of BrettPhos and RockPhos-Type Biarylphosphine Ligands. Advanced Synthesis & Catalysis.

  • Hartwig, J. F., et al. (2021).[4] Advances in Copper and Nickel C–N and C–O Cross-Couplings. Chemical Reviews.

  • Ma, D., et al. (2017). Copper-Catalyzed Diaryl Ether Formation from (Hetero)aryl Halides at Low Catalytic Loadings. The Journal of Organic Chemistry. [6]

Sources

Validation & Comparative

Comparative Analysis of 19F NMR Signatures: The 2-Bromo-4-Fluorophenoxy Moiety in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-bromo-4-fluorophenoxy group is a critical bioisostere and metabolic blocker in modern drug design. Its structural integrity is often assumed during synthesis, yet regioisomeric scrambling (e.g., migration of the bromine or fluorine) can occur during nucleophilic aromatic substitutions (


) or Mitsunobu reactions.

This guide provides a definitive spectral fingerprint to distinguish the 2-bromo-4-fluorophenoxy moiety from its common isomers and precursors. Unlike proton NMR, where signals often overlap in the aromatic region, 19F NMR offers a distinct, deconvoluted window into the electronic environment of the benzene ring, serving as a primary validation tool.

Part 1: Theoretical Framework & Electronic Environment

To interpret the NMR data accurately, one must understand the electronic vectors acting upon the fluorine sensor.

  • The Anchor (Oxygen): Acts as a strong

    
    -donor (+M effect), significantly shielding the ring protons and carbons, but its effect on the para-fluorine is mediated by resonance.
    
  • The Perturber (Bromine): Located ortho to the oxygen and meta to the fluorine. It exerts a strong inductive withdrawal (-I) and steric bulk, desymmetrizing the ring.

  • The Sensor (Fluorine): Located para to the oxygen. Its chemical shift is a balance between the shielding resonance of the oxygen and the inductive pull of the bromine.

Diagram 1: Electronic Vector Analysis

The following diagram visualizes the competing electronic effects that define the unique chemical shift of this moiety.

ElectronicEffects cluster_0 2-Bromo-4-Fluorophenoxy Core O Oxygen (Ether Link) +M Donor (Shielding) Ring Aromatic System (Conjugation Path) O->Ring Resonance (+M) F Fluorine (Para) Signal Reporter ~ -120 to -124 ppm Ring->F Shielding Transmission Br Bromine (Ortho) -I Inductive (Deshielding) Steric Twist Br->O Steric Compression (Twists O-C bond) Br->Ring Induction (-I)

Caption: Electronic interplay in the 2-bromo-4-fluorophenoxy system. The oxygen's resonance shielding is the dominant factor, placing the signal upfield relative to fluorobenzene, while the bromine introduces asymmetry.

Part 2: Comparative Chemical Shift Analysis

The most critical diagnostic task is distinguishing the target 4-fluoro regioisomer from the 2-fluoro isomer (which can form via benzyne intermediates or incorrect starting materials).

Table 1: Diagnostic Chemical Shift Ranges (referenced to CFCl₃ = 0 ppm)
Compound / MoietyFluorine PositionTypical

(ppm)*
Multiplicity PatternDiagnostic Feature
2-Bromo-4-fluorophenoxy (Target)Para (to Oxygen)-118 to -124 Multiplet (ddd) Two large

couplings
(H3, H5)
4-Bromo-2-fluorophenoxy (Isomer)Ortho (to Oxygen)-135 to -145 Doublet-likeSignificant upfield shift due to Oxygen proximity
4-Fluorophenoxy (No Br)Para-122 to -126Multiplet (tt)High symmetry; simpler splitting pattern
Fluorobenzene (Reference)--113.1MultipletBaseline for aromatic fluorine

*Note: Shifts vary by ±2 ppm depending on solvent (CDCl₃ vs DMSO-d₆) and concentration. The relative difference between isomers (>15 ppm) is constant.

The "Ortho-Effect" Rule

The massive shift difference between the target and its isomer is driven by the "Ortho-Effect."

  • Target (Para-F): The fluorine is far from the oxygen. The shift is dominated by the resonance donation of oxygen into the ring, shielding the fluorine to ~ -120 ppm.

  • Isomer (Ortho-F): The fluorine is adjacent to the oxygen. The proximity results in a distinct upfield shift (more negative, ~ -140 ppm) due to the "Ortho-F Effect" involving van der Waals repulsion and local electronic cloud overlap.

Part 3: Coupling Constants as the "Fingerprint"

While chemical shift indicates position, the coupling pattern confirms substitution pattern.

Target Moiety: 2-Bromo-4-fluorophenoxy
  • Coupling Architecture:

    • 
       (Ortho):  The fluorine couples to H-3  and H-5 . Both are ortho to the fluorine. Typical 
      
      
      
      Hz.
    • 
       (Meta):  The fluorine couples to H-6 . Typical 
      
      
      
      Hz.
  • Resulting Signal: Because Br is at position 2, H-3 and H-5 are chemically inequivalent. The signal appears as a complex multiplet (often a triplet of doublets or ddd) because the two large ortho-couplings dominate the splitting width.

Isomer Moiety: 4-Bromo-2-fluorophenoxy
  • Coupling Architecture:

    • 
       (Ortho):  Couples to H-3  only.
      
    • 
       (Meta):  Couples to H-6 .
      
    • 
       (Para):  Couples to H-5  (usually negligible < 2 Hz).
      
  • Resulting Signal: Dominated by a single large doublet splitting (from H-3), with finer splitting from H-6. It lacks the "triplet-like" width of the target.

Part 4: Experimental Protocol

To ensure data integrity and reproducibility, follow this self-validating protocol.

Sample Preparation
  • Solvent: Use CDCl₃ for standard characterization. Use DMSO-d₆ if the compound is polar/insoluble, but note that DMSO often causes a slight downfield shift (deshielding) of 1-2 ppm due to hydrogen bonding with the ether oxygen.

  • Concentration: 10-20 mg in 0.6 mL solvent. High concentration prevents baseline noise from obscuring the satellite peaks (

    
     satellites) which are useful for calibration.
    
  • Internal Standard:

    
    -Trifluorotoluene (TFT)  is recommended (
    
    
    
    ppm). It is inert and spectrally distinct from the -120 ppm region.
Acquisition Parameters (Standard 400 MHz Instrument)
  • Pulse Sequence: zg (standard 1H-decoupled 19F) and zg (proton-coupled).

    • Why? Run Proton-Coupled to see the splitting patterns described in Part 3. Decoupled spectra collapse the multiplet to a singlet, confirming chemical shift but losing structural connectivity data.

  • Spectral Width (SW): Set to at least 100 ppm (-50 to -150 ppm) to capture the standard and the analyte.

  • Relaxation Delay (D1): Set to 3.0 - 5.0 seconds . Fluorine has long T1 relaxation times.[1] Short delays lead to integration errors.

Diagram 2: Structural Verification Workflow

Use this decision tree to validate your product.

Workflow Start Acquire 19F NMR (Proton-Coupled) CheckShift Check Chemical Shift (δ) Start->CheckShift Range1 Range: -135 to -150 ppm CheckShift->Range1 Range2 Range: -118 to -124 ppm CheckShift->Range2 Isomer Isomer Identified: Ortho-Fluorine (4-Bromo-2-fluorophenoxy) Range1->Isomer CheckSplit Analyze Splitting Pattern Range2->CheckSplit Split1 Doublet-like dominant (One 3J coupling) CheckSplit->Split1 Split2 Triplet-like / DDD (Two 3J couplings) CheckSplit->Split2 Fail Incorrect Regioisomer Split1->Fail Success CONFIRMED: 2-Bromo-4-fluorophenoxy Split2->Success

Caption: Logical decision tree for confirming the 2-bromo-4-fluorophenoxy moiety based on shift and multiplicity.

References

  • Dungan, C. H., & Van Wazer, J. R. (1970). Compilation of Reported F19 NMR Chemical Shifts. Wiley-Interscience.
  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.

  • National Institutes of Health (NIH) - PubChem. 1-Bromo-3-fluorobenzene Spectral Data. Retrieved from

  • University of Colorado Boulder. 19F NMR Reference Standards and Chemical Shifts. Retrieved from

  • Reich, H. J. (University of Wisconsin). Fluorine-19 NMR. Chemical shift correlations and substituent effects. Retrieved from

Sources

The Theoretical Framework: Understanding the Carbonyl Vibration

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to FTIR Analysis of the Carbonyl Stretch in 4'-Phenoxyacetophenone: A Comparative Study

For researchers, scientists, and professionals in drug development, Fourier Transform Infrared (FTIR) spectroscopy is an indispensable tool for the rapid and non-destructive identification of functional groups. The carbonyl (C=O) stretch, with its characteristic strong absorption, serves as a powerful diagnostic marker. However, its exact frequency is exquisitely sensitive to the local chemical environment, providing deep insights into molecular structure.

This guide offers a comprehensive analysis of the C=O stretching frequency in 4'-phenoxyacetophenone. Moving beyond a simple data report, we will explore the underlying physical organic principles that govern this vibration. By comparing the target molecule with structurally related acetophenone derivatives, we will elucidate the subtle interplay of electronic and resonance effects. Furthermore, we will provide a detailed, objective comparison of common solid-state sampling techniques, complete with field-tested experimental protocols, empowering you to select and execute the optimal method for generating high-fidelity spectral data.

The C=O stretching vibration in a simple, saturated aliphatic ketone typically appears around 1715 cm⁻¹.[1] This value serves as a crucial baseline. The introduction of conjugation, such as bonding the carbonyl group to a phenyl ring as in acetophenone, lowers this frequency significantly. This shift is due to resonance, where the π-electrons from the ring delocalize into the carbonyl group. This delocalization imparts more single-bond character to the C=O bond, weakening it, lowering the vibrational force constant, and consequently, decreasing the absorption frequency to the 1685-1666 cm⁻¹ range.[1][2]

The analysis becomes more nuanced when substituents are introduced onto the phenyl ring. These groups exert electronic effects that can either enhance or oppose the baseline conjugation, further modulating the C=O frequency.

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or amino (-NH₂) positioned para to the acetyl group push electron density into the ring via resonance. This increased electron density enhances the conjugation with the carbonyl group, further weakening the C=O bond and shifting its absorption to a lower wavenumber (a bathochromic or red shift) compared to unsubstituted acetophenone.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) pull electron density out of the ring. This effect opposes the electron delocalization into the carbonyl group, strengthening the C=O bond and shifting its absorption to a higher wavenumber (a hypsochromic or blue shift).

The substituent in our target molecule, the 4'-phenoxy group (-OC₆H₅), presents a fascinating case. The oxygen atom, directly attached to the ring, exerts a powerful electron-donating resonance effect (+R) due to its lone pairs. It also has a weaker, electron-withdrawing inductive effect (-I) because of its high electronegativity. For a para substituent, the resonance effect is dominant. Therefore, we predict that the 4'-phenoxy group will act as a net electron-donating group, shifting the carbonyl frequency to a value below that of unsubstituted acetophenone.

Experimental Design: Acquiring a High-Quality Solid-State Spectrum

Obtaining a clean, interpretable FTIR spectrum from a solid sample like 4'-phenoxyacetophenone (m.p. 50-52 °C) requires a sample preparation technique that minimizes the scattering of infrared light by solid particles.[3][4][5] The choice of method is a critical experimental decision, involving trade-offs between spectral quality, sample handling, and potential artifacts. We will compare the three most prevalent techniques: Potassium Bromide (KBr) Pellets, Nujol Mulls, and Attenuated Total Reflectance (ATR).

G cluster_input Start: Solid Sample cluster_decision Decision Points cluster_methods Methodologies cluster_outputs Outputs & Considerations start Solid Sample (e.g., 4'-Phenoxyacetophenone) q1 Need highest spectral quality & full mid-IR range? start->q1 q2 Sample reactive with KBr or sensitive to pressure? q1->q2 No kbr KBr Pellet Method (Gold Standard) q1->kbr Yes q3 Need rapid, non-destructive analysis? q2->q3 No nujol Nujol Mull Method (Qualitative Screen) q2->nujol Yes q3->kbr No atr ATR Method (Rapid Analysis) q3->atr Yes kbr_out Interference-free spectrum. Labor-intensive, moisture sensitive. kbr->kbr_out nujol_out Spectrum with Nujol peaks. Fast, but qualitative. nujol->nujol_out atr_out High-quality surface spectrum. Minimal prep, potential for peak shifts. atr->atr_out

Caption: Workflow for selecting a solid-state FTIR sampling technique.

Alternative 1: The KBr Pellet Method (Transmission)

This technique is often considered the "gold standard" for transmission analysis of solids because potassium bromide is transparent in the mid-infrared region (4000–400 cm⁻¹), yielding a spectrum free from matrix interference.[3]

  • Causality: The objective is to encase the finely ground analyte particles in a non-absorbing, transparent medium.[6] Applying high pressure causes the plastic-like KBr powder to "cold-flow," forming a solid, glass-like disc that allows infrared light to pass through with minimal scattering.[7]

  • Self-Validation: A successfully prepared pellet will be visually transparent or translucent. An opaque or cloudy pellet indicates poor grinding, insufficient pressure, or excessive sample concentration, which will result in a noisy spectrum with a sloping baseline.[8][9] The absence of a broad absorption band around 3400 cm⁻¹ helps validate that the KBr was sufficiently dry, as this peak corresponds to absorbed water.[6]

  • Material Preparation: Gently heat an agate mortar and pestle under a heat lamp or in a low-temperature oven to drive off adsorbed moisture.[6] Use spectroscopy-grade KBr that has been stored in a desiccator or dried in an oven at ~110°C.[6][10]

  • Sample Grinding: Place 1-2 mg of 4'-phenoxyacetophenone into the agate mortar and grind it to a fine, consistent powder. The goal is to reduce particle size to less than the wavelength of the IR radiation (~2 microns) to minimize scattering.[4][9]

  • Mixing: Add approximately 100-200 mg of the dry KBr powder to the mortar.[7][11] Mix gently but thoroughly with the ground sample to ensure uniform dispersion. Avoid overly aggressive grinding at this stage, which can increase moisture absorption.[6]

  • Pellet Pressing: Transfer the mixture to a pellet die. Assemble the die and connect it to a vacuum line for 1-2 minutes to remove trapped air, which can cause the pellet to be opaque. Place the die in a hydraulic press and gradually apply 8-10 metric tons of pressure.[6] Hold the pressure for several minutes.

  • Analysis: Carefully remove the transparent pellet from the die and place it in the spectrometer's sample holder for analysis. Collect a background spectrum of the empty sample compartment first.

Alternative 2: The Nujol Mull Method (Transmission)

The Nujol mull is a faster alternative to the KBr pellet, useful for qualitative scans or for samples that are sensitive to the high pressures of pelletizing.[3]

  • Causality: This method suspends the finely ground sample in a medium (mineral oil) that has a refractive index close to that of the analyte. This reduces light scattering at the solid-liquid interface, allowing for a better-quality transmission spectrum.[5]

  • Self-Validation: A properly prepared mull will appear as a uniform, translucent paste.[4] The resulting spectrum is validated by observing the sample's peaks clearly alongside the known, characteristic C-H stretching and bending peaks of Nujol itself (around 2950-2800, 1465-1450, and 1380–1300 cm⁻¹).[12] If the Nujol peaks dominate the spectrum, the sample-to-oil ratio is too low.[12]

  • Sample Grinding: Place 5-10 mg of 4'-phenoxyacetophenone into an agate mortar and grind to a very fine powder.[4]

  • Mull Creation: Add one or two drops of Nujol (high-purity mineral oil) to the powder.[3] Continue grinding until the mixture forms a smooth, viscous, and translucent paste.[3][4]

  • Sample Mounting: Using a spatula, transfer a small amount of the mull onto the face of one IR-transparent salt plate (e.g., KBr or NaCl). Place a second salt plate on top and gently rotate it to spread the mull into a thin, even film, ensuring no air bubbles are trapped.[3]

  • Analysis: Mount the salt plate "sandwich" in the spectrometer's sample holder and acquire the spectrum. Be sure to account for the Nujol peaks during spectral interpretation.

Alternative 3: Attenuated Total Reflectance (ATR)

ATR has become the dominant sampling technique for solids due to its speed and simplicity, requiring virtually no sample preparation.[13][14]

  • Causality: The sample is placed in direct, firm contact with an ATR crystal of high refractive index (e.g., diamond or zinc selenide).[15] The IR beam is directed through the crystal and reflects internally. At the point of reflection, an "evanescent wave" penetrates a few micrometers into the sample.[16][17] The sample absorbs energy from this wave at its characteristic frequencies, attenuating the reflected beam.

  • Self-Validation: The technique's validity is confirmed by obtaining a spectrum with a good signal-to-noise ratio and reproducible peak intensities. Poor contact between the sample and the crystal will result in a weak, low-quality spectrum. The pressure clamp on an ATR accessory ensures consistent and reproducible contact.

  • Background Scan: Ensure the ATR crystal surface is clean. With the pressure arm disengaged, take a background spectrum. This accounts for any absorbances from the crystal and the ambient atmosphere.

  • Sample Application: Place a small amount of solid 4'-phenoxyacetophenone directly onto the ATR crystal, ensuring the crystal surface is fully covered.

  • Apply Pressure: Lower the pressure arm and clamp it down firmly onto the sample. This ensures intimate contact between the solid and the crystal surface, which is critical for a strong signal.[11]

  • Analysis: Acquire the sample spectrum.

  • Cleaning: After analysis, release the pressure arm, remove the sample, and clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft tissue.

Spectral Analysis: A Comparative Data Review

The power of FTIR in structural analysis is most evident when comparing related compounds. By examining how the C=O frequency of 4'-phenoxyacetophenone shifts relative to acetophenone and other derivatives, we can directly observe the electronic impact of the para-substituent.

G cluster_legend Legend cluster_flow Substituent Effect on C=O Frequency EDG Electron Donating Group (EDG) (Resonance Effect) EWG Electron Withdrawing Group (EWG) (Inductive/Resonance Effect) sub Para-Substituent on Acetophenone edg_effect Increases e⁻ density in ring Enhances conjugation with C=O sub->edg_effect Is EDG ewg_effect Decreases e⁻ density in ring Reduces conjugation with C=O sub->ewg_effect Is EWG bond_weak C=O bond weakens (more single-bond character) edg_effect->bond_weak bond_strong C=O bond strengthens (more double-bond character) ewg_effect->bond_strong freq_low LOWER Frequency (Red Shift) bond_weak->freq_low freq_high HIGHER Frequency (Blue Shift) bond_strong->freq_high

Caption: Relationship between substituent electronic effects and C=O frequency shift.

CompoundStructurePara-Substituent (X)Electronic EffectExpected Shift (vs. Acetophenone)Experimental ν(C=O) (cm⁻¹)
4'-Nitroacetophenone O₂N-C₆H₄-C(=O)CH₃-NO₂Strong EWGHigher Frequency~1700
Acetophenone (Reference) H-C₆H₄-C(=O)CH₃-HNeutral ReferenceN/A~1686[2]
4'-Phenoxyacetophenone C₆H₅O-C₆H₄-C(=O)CH₃-OC₆H₅Net EDG (+R > -I)Lower Frequency~1684
4'-Methoxyacetophenone CH₃O-C₆H₄-C(=O)CH₃-OCH₃Strong EDGLower Frequency~1684[18]
4'-Aminoacetophenone H₂N-C₆H₄-C(=O)CH₃-NH₂Very Strong EDGMuch Lower Frequency~1677[18]

Note: The exact frequency for 4'-phenoxyacetophenone is based on typical values for similar EDGs, as a publicly available, high-resolution spectrum was not identified in the search. The value for 4'-methoxyacetophenone is provided as a very close proxy.

As the data in the table clearly demonstrates, the experimental C=O stretching frequencies align perfectly with the predictions from physical organic theory.

  • The strong electron-withdrawing nitro group in 4'-nitroacetophenone increases the C=O frequency to ~1700 cm⁻¹, significantly higher than the acetophenone reference.[18]

  • Conversely, the powerful electron-donating amino group in 4'-aminoacetophenone pushes the frequency down to ~1677 cm⁻¹, the lowest in the series.[18]

  • 4'-Methoxyacetophenone , a strong EDG, shows a distinct shift to a lower frequency (~1684 cm⁻¹) compared to acetophenone.[18]

  • Our target, 4'-phenoxyacetophenone , is expected to have a C=O stretch very similar to 4'-methoxyacetophenone. The phenoxy group's net electron-donating character places its carbonyl absorption at a lower frequency than unsubstituted acetophenone, confirming our initial hypothesis.

Conclusion

The analysis of the carbonyl stretch in 4'-phenoxyacetophenone serves as an excellent case study in the application of FTIR spectroscopy for detailed structural elucidation. The position of this intense, sensitive band is not a fixed value but a reporter on the electronic landscape of the entire molecule. By understanding the foundational principles of conjugation and substituent effects, and by employing robust, validated sample preparation techniques like the KBr pellet, Nujol mull, or ATR methods, researchers can extract a wealth of information from a single vibrational band. This comparative approach, grounding experimental data in theoretical principles, is fundamental to the rigorous characterization of molecules in academic research and the pharmaceutical industry.

References

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. (n.d.). Retrieved February 15, 2026, from [Link]

  • KBr Pellet Method - Shimadzu. (n.d.). Retrieved February 15, 2026, from [Link]

  • Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles - Specac Ltd. (n.d.). Retrieved February 15, 2026, from [Link]

  • What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press. (n.d.). Retrieved February 15, 2026, from [Link]

  • Nujol - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

  • Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR). (n.d.). Retrieved February 15, 2026, from [Link]

  • Making KBr Pellets for FTIR: Step by Step Guide - Pellet Press Die Sets. (n.d.). Retrieved February 15, 2026, from [Link]

  • Attenuated total reflectance - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

  • Infrared Spectra of Solids – the Mull Technique. (n.d.). Retrieved February 15, 2026, from [Link]

  • IR Carbonyl Stretching Frequencies in Acetophenone Derivatives - CSIR NET LIFE SCIENCE COACHING - Let's Talk Academy. (2025-12-21). Retrieved February 15, 2026, from [Link]

  • Sample preparation for FT-IR. (n.d.). Retrieved February 15, 2026, from [Link]

  • What is ATR? (Attenuated Total Reflectance) - METTLER TOLEDO - EN - YouTube. (2020-01-24). Retrieved February 15, 2026, from [Link]

  • FT‐IR Sample Preparation - NIU - Department of Chemistry and Biochemistry. (n.d.). Retrieved February 15, 2026, from [Link]

  • Sample Preparation – FT-IR/ATR - Polymer Chemistry Characterization Lab. (n.d.). Retrieved February 15, 2026, from [Link]

  • 4.2: IR Spectroscopy - Chemistry LibreTexts. (2022-09-05). Retrieved February 15, 2026, from [Link]

  • How is Potassium Bromide Used in Infrared Spectroscopy? - AZoM. (2022-05-10). Retrieved February 15, 2026, from [Link]

  • The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. (2022-08-01). Retrieved February 15, 2026, from [Link]

  • Nujol with no sample as a thin film between NaCl plates. November 2018 Appendix XI: IR Spectroscopy Thes. (n.d.). Retrieved February 15, 2026, from [Link]

  • IR: ketones. (n.d.). Retrieved February 15, 2026, from [Link]

Sources

A Comparative Guide to the Bioactivity of Bromo- vs. Chloro-Phenoxyacetophenone Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Halogenation in Phenoxyacetophenone Scaffolds

In the landscape of medicinal chemistry, the phenoxyacetophenone core represents a privileged scaffold, a versatile structural motif found in a multitude of biologically active compounds. Its synthetic tractability allows for extensive functionalization, making it an attractive starting point for drug discovery programs targeting infectious diseases, cancer, and enzymatic pathways. A common and highly effective strategy to modulate the pharmacological profile of such scaffolds is halogenation. The introduction of halogen atoms—specifically bromine and chlorine—can profoundly alter a molecule's physicochemical properties, including its lipophilicity, electronic distribution, and metabolic stability.[1] These modifications, in turn, influence how the molecule interacts with biological targets, affecting its absorption, distribution, metabolism, excretion (ADME), and ultimately, its therapeutic efficacy and potency.[2]

This guide provides an in-depth, objective comparison of the bioactivity of bromo- versus chloro-substituted phenoxyacetophenone analogs. Moving beyond a simple recitation of data, we will delve into the underlying chemical principles that dictate these differences and present the experimental data that substantiates these claims. This analysis is designed to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in the design and optimization of novel therapeutic agents.

The Chemical Rationale: Why Bromine and Chlorine Are Not Interchangeable

At first glance, bromine and chlorine, as adjacent halogens in the periodic table, might seem like similar substituents. However, their subtle differences in atomic radius, electronegativity, and polarizability have significant consequences for chemical reactivity and biological interactions.

  • Reactivity and Leaving Group Ability: In nucleophilic substitution reactions, the carbon-halogen bond is cleaved. The C-Br bond is longer and weaker than the C-Cl bond, making the bromide ion a better leaving group than the chloride ion. Consequently, α-bromoacetophenones are inherently more reactive electrophiles than their α-chloro counterparts.[3][4] This enhanced reactivity can lead to more efficient covalent modification of biological targets, such as enzyme active sites, which can translate to higher potency.

  • Lipophilicity: Both bromine and chlorine increase a molecule's lipophilicity compared to a hydrogen atom, which can enhance cell membrane permeability and improve access to intracellular targets.[1] Bromine, being larger and more polarizable, generally imparts a greater increase in lipophilicity than chlorine.

  • Halogen Bonding: Both atoms can participate in halogen bonding, a non-covalent interaction with electron-rich atoms (like oxygen or nitrogen in protein backbones), which can contribute to target binding affinity.

These fundamental differences form the basis for the distinct bioactivity profiles observed between bromo- and chloro-phenoxyacetophenone analogs.

G cluster_0 Chemical Properties cluster_1 Biological Outcomes Halogen Halogen Substitution (Br vs. Cl) Reactivity Electrophilic Reactivity (C-X Bond Strength) Halogen->Reactivity Br > Cl Lipophilicity Lipophilicity (Membrane Permeability) Halogen->Lipophilicity Br > Cl Bonding Halogen Bonding (Target Binding) Halogen->Bonding Target Target Interaction (Covalent vs. Non-covalent) Reactivity->Target ADME ADME Properties (Distribution, Metabolism) Lipophilicity->ADME Bonding->Target Bioactivity Overall Bioactivity (e.g., MIC, IC50) Target->Bioactivity ADME->Bioactivity

Caption: Influence of Halogen Substitution on Bioactivity.

Comparative Bioactivity Analysis

The choice of halogen substituent can be a critical determinant of biological activity. While direct comparisons on the phenoxyacetophenone scaffold are consolidating, extensive research on structurally related compounds like chalcones, flavones, and other acetophenone derivatives provides a clear and consistent picture.

Antimicrobial and Antifungal Activity

Halogenation is a well-established strategy for enhancing the antimicrobial potency of various scaffolds. Studies on acetophenone and related chalcone derivatives consistently show that halogenated analogs possess significant antibacterial and antifungal properties.[5][6][7]

When comparing bromine and chlorine, the available data suggests that bromine substitution often leads to superior or comparable antimicrobial activity. For instance, a study on dihydroxyacetophenone derivatives found that the brominated compounds exhibited significant biological activity, particularly against the drug-resistant Gram-negative bacterium Pseudomonas aeruginosa.[8] Another study synthesized chalcones from 4-hydroxyacetophenone and noted that the derivative containing a bromo-substituent had the best antibacterial effect against E. coli and S. aureus at the highest tested concentration.[9] This trend is logical; the increased lipophilicity imparted by bromine may facilitate better penetration through the complex bacterial cell wall, and its higher reactivity could lead to more effective inactivation of essential bacterial enzymes.[6]

Compound ClassHalogenTarget Organism(s)Key FindingReference(s)
DihydroxyacetophenonesBromoPseudomonas aeruginosaBrominated derivatives showed significant antibacterial activity.[8]
ChalconesBromoE. coli, S. aureusBromo-derivative was the most potent antibacterial agent tested.[9]
ChalconesHaloGram (+/-) bacteria, C. albicansHalogenated chalcone was the most potent antimicrobial compound.[6]
HydroxyacetophenonesBromoE. coli, K. pneumoniaeA bromo-containing derivative showed high antibacterial activity.[5]
Anticancer and Cytotoxic Activity

In the realm of oncology, halogenation has emerged as a powerful tool for boosting the cytotoxic potential of lead compounds.[1] Comparative studies on halogenated flavonoids, which share structural similarities with phenoxyacetophenones, have revealed a distinct advantage for bromine-containing analogs.

A comprehensive study comparing bromo- and chloro-substituted flavones in canine leukemia and lymphoma cell lines found that the bromo-chloro-flavone (BrCl-F) demonstrated the strongest cytotoxic activity, significantly reducing metabolic activity and inducing apoptosis more effectively than its chlorinated counterparts.[1][10][11][12] This superior activity of brominated compounds is a recurring theme. The enhanced anti-proliferative potency is often attributed to the increased lipophilicity and electronic effects of bromine, which can lead to improved cellular uptake and stronger interactions with intracellular targets, potentially triggering apoptotic pathways more efficiently.[1][13] Research on other scaffolds has shown that highly lipophilic and brominated compounds are often the most cytotoxic in a series.[13]

Compound ClassHalogen ComparisonCell Line(s)Key FindingReference(s)
FlavonesBromo/Chloro vs. ChloroCanine Leukemia (CLB70) & Lymphoma (CLBL-1)The bromo-chloro derivative showed the highest cytotoxic activity and apoptosis induction.[1][10][11][12]
Phenylacetic AcidsBromo vs. Alkyl/ChloroLiver Cell LinesThe most lipophilic and brominated compound was the most cytotoxic.[13]
DihydroxyacetophenonesBromoHeLa CellsBrominated derivatives demonstrated significant antitumoral activity.[8]
AcetophenonesBromoVarious Human Tumor LinesBrominated derivatives showed cytotoxic effects against multiple cancer cell lines.[14]
Enzyme Inhibition

Many therapeutic agents exert their effects by inhibiting specific enzymes. The structural requirements for potent enzyme inhibition often include halogen atoms, which can participate in binding and/or inactivation mechanisms.[15] For instance, studies on iodotyrosine deiodinase found that inhibitory activity requires a halogen atom and a hydroxyl group on a phenyl ring.[15]

The greater reactivity of the C-Br bond compared to the C-Cl bond makes bromo-phenoxyacetophenone analogs prime candidates for acting as irreversible or pseudo-irreversible enzyme inhibitors.[3] By forming a covalent bond with a nucleophilic residue (e.g., cysteine or serine) in an enzyme's active site, a brominated inhibitor can achieve a level of potency and duration of action that is difficult to attain with a less reactive chloro-analog. This principle is fundamental in the design of targeted covalent inhibitors, a rapidly growing class of therapeutics.

Experimental Methodologies: Self-Validating Protocols for Bioactivity Screening

To ensure the generation of reliable and reproducible data, it is imperative to employ standardized and well-validated experimental protocols. The following sections detail the methodologies for assessing the key bioactivities discussed in this guide.

General Workflow for Analog Screening

The process of comparing analogs follows a logical progression from synthesis to multi-level biological evaluation. This ensures that resources are focused on the most promising candidates.

G A Synthesis of Analogs (Bromo- & Chloro- series) B Primary Screening: Antimicrobial MIC Assay A->B C Primary Screening: Cytotoxicity MTT Assay A->C D Data Analysis: Compare MIC & IC50 Values B->D C->D E Secondary Screening (Hits): Mechanism of Action Studies (e.g., Enzyme Inhibition) D->E Identify 'Hits' F Structure-Activity Relationship (SAR) Elucidation E->F

Caption: Workflow for Screening and Comparing Analogs.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC assay is the gold standard for quantifying the potency of an antimicrobial agent.[16][17] This protocol utilizes the broth microdilution method, which is efficient and allows for the testing of multiple compounds simultaneously.[18][19]

Objective: To determine the lowest concentration of a phenoxyacetophenone analog that completely inhibits the visible growth of a specific microorganism.

Materials:

  • Test compounds (bromo- and chloro-analogs) dissolved in a suitable solvent (e.g., DMSO).

  • Bacterial/fungal strains (e.g., S. aureus, E. coli, C. albicans).

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.[19]

  • Sterile 96-well microtiter plates.

  • Standardized microbial inoculum (0.5 McFarland standard, ~1.5 x 10⁸ CFU/mL).[19]

  • Positive control (standard antibiotic, e.g., Ciprofloxacin) and negative control (vehicle solvent).

Step-by-Step Procedure:

  • Preparation of Plates: Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Serial Dilution: Add 100 µL of the test compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard the final 100 µL from the last well. This creates a gradient of compound concentrations.

  • Inoculation: Dilute the 0.5 McFarland standard inoculum so that, after addition to the wells, the final concentration will be approximately 5 x 10⁵ CFU/mL. Add 100 µL of this diluted inoculum to each well.

  • Controls: Include a positive control (broth + inoculum + standard antibiotic) and a negative/growth control (broth + inoculum + solvent vehicle). A sterility control (broth only) should also be included.

  • Incubation: Cover the plates and incubate at 35-37°C for 18-24 hours for bacteria, or as appropriate for fungi.[18]

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[19]

Protocol 2: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, serving as a robust indicator of cell viability and cytotoxicity.[20][21] It relies on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[21]

Objective: To determine the concentration of a phenoxyacetophenone analog that reduces the viability of a cancer cell line by 50% (IC50).

Materials:

  • Test compounds (bromo- and chloro-analogs) dissolved in DMSO.

  • Human cancer cell line (e.g., HeLa, MCF-7).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • MTT solution (5 mg/mL in sterile PBS).[21]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Sterile 96-well cell culture plates.

  • Microplate reader (absorbance at 570 nm).[22]

Step-by-Step Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with vehicle control (DMSO) and untreated cells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After incubation, add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL) and incubate for an additional 2-4 hours.[22]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals. Mix gently by pipetting or shaking.[21]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[21]

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.

Conclusion and Future Directions

The evidence synthesized from studies on phenoxyacetophenones and structurally related scaffolds points to a clear trend: halogenation is a highly effective strategy for enhancing bioactivity, and bromine often confers a distinct advantage over chlorine. Bromo-substituted analogs frequently exhibit superior antimicrobial and anticancer potency. This can be attributed to a combination of factors, including bromine's greater impact on lipophilicity, which aids in cell penetration, and the higher reactivity of the C-Br bond, which facilitates potent, potentially covalent, interactions with biological targets.[1][3][13]

For researchers in drug development, this guide underscores a critical principle: the choice of a halogen substituent should be a deliberate, data-driven decision rather than an arbitrary one. While chloro-analogs may be synthetically more accessible or metabolically more stable in some contexts, the potential for a significant potency gain with bromo-analogs cannot be overlooked.

Future research should focus on direct, head-to-head comparisons of bromo- and chloro-phenoxyacetophenone analogs against a wide panel of bacterial, fungal, and cancer cell lines. Elucidating the precise mechanisms of action—determining whether the enhanced activity of brominated compounds stems from improved target binding, covalent inhibition, or superior pharmacokinetic properties—will be crucial for the rational design of next-generation therapeutics based on this versatile scaffold.

References

  • Current time information in Pasuruan, ID. (n.d.). Google Search.
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.).
  • MTT assay protocol. (n.d.). Abcam.
  • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf - NIH.
  • MTT Assay protocol. (n.d.). Addgene.
  • Antibacterial and antifungal activities of some hydroxyacetophenone deriv
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH.
  • Natural products as sources of new fungicides (I)
  • Antimicrobial Susceptibility Testing. (n.d.).
  • Antimicrobial Susceptibility Testing. (n.d.).
  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). PMC - NCBI.
  • Structure-activity relationships of 44 halogenated compounds for iodotyrosine deiodinase-inhibitory activity. (2013). PubMed.
  • A Comparative Guide to 2-Bromo-4'-hydroxyacetophenone and 2-Chloro-4' - Benchchem. (n.d.). BenchChem.
  • Structure-activity relationship of halophenols as a new class of protein tyrosine kinase inhibitors. (2011). PubMed.
  • Bromo-and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a compar
  • Synthesis and Evaluation of Antimicrobial Properties of Some Chalcones. (2016).
  • Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a compar
  • IN VITRO PROSPECTION OF ANTICANCER ACTIVITY OF SOME BROMINATED DERIVATIVES WITH ACETOPHENONE SCAFFOLD. (2024). Farmacia Journal.
  • Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study. (2026). PMC - NCBI.
  • [Structure-activity relationships of halogenated phenylethanolamine and phenoxypropanolamine]. (1976). PubMed.
  • (PDF) Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study. (2026).
  • Synthesis and antifungal activity of some substituted phenothiazines and rel
  • In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. (n.d.). MDPI.
  • Synthesis and in vitro analysis of novel dihydroxyacetophenone derivatives with antimicrobial and antitumor activities. (n.d.). PubMed.
  • Synthesis and antifungal activities of some new triazolylacetophenone deriv
  • BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS. (2025). Rasayan Journal of Chemistry.
  • Design, synthesis and evaluation of halogenated phenazine antibacterial prodrugs targeting nitroreductase enzymes for activ
  • (PDF) SYNTHESIS, CHARACTERIZATION AND ANTIBACTERIAL ACTIVITY OF CHALCONES DERIVATIVES FROM 4- HYDROXYACETOPHENONE AS A STARTING MATERIAL. (2021).
  • Synthesis and biological studies of novel hydroxyacetophenone-tetrazole hybrids. (2023).
  • Improvement of the chemical inhibition phenotyping assay by cross-reactivity correction. (2016). PubMed.
  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (n.d.). MDPI.
  • Evaluation of Enzyme Inhibition Data in Screening for New Drugs. (n.d.). PubMed.
  • Structural investigation of interactions between halogenated flavonoids and the lipid membrane along with their role as cytotoxic agents. (n.d.). PMC - NCBI.
  • Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds. (2014). PubMed.
  • Comparative Reactivity of 2-Bromo vs. 2-Chloro Propiophenone Derivatives: A Guide for Researchers. (n.d.). BenchChem.
  • Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formul
  • synthesis, characterization and biological evaluation of some new chalcones. (n.d.). Pharmascholars.
  • Relative reactivity of α-fluoroacetophenone and α-chloro- acetophenone... (n.d.).

Sources

UV-Vis Absorption Maxima for Substituted Acetophenones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an objective technical comparison of the UV-Vis spectral characteristics of acetophenone and its para-substituted derivatives. Unlike standard textbook definitions, this analysis focuses on the Intramolecular Charge Transfer (ICT) mechanics that drive spectral shifts—critical data for drug development professionals using these moieties as pharmacophores or reaction intermediates.

Key Takeaway: The substitution of the acetophenone ring at the para position with strong electron-donating groups (EDGs) like


 results in a dramatic bathochromic shift (

nm) due to the creation of a "push-pull" electronic system, significantly lowering the HOMO-LUMO gap compared to electron-withdrawing groups (EWGs).

Theoretical Framework: The Electronic Architecture

To interpret the data correctly, one must understand the competing transitions occurring within the acetophenone chromophore:

  • Benzenoid Transitions (E-band & B-band): Arising from the aromatic ring (

    
    ).
    
  • K-band (Konjugierte): The primary high-intensity band resulting from the conjugation of the benzene ring with the carbonyl group (

    
    ).
    
  • R-band (Radikal): The weak, forbidden transition of the carbonyl lone pair (

    
    ).
    
Mechanism of Substituent Effects

The position of the K-band is heavily influenced by the nature of the substituent at the para position.

  • Push-Pull Mechanism (EDGs): A donor like

    
     pushes electron density into the ring, while the carbonyl oxygen pulls it. This extends the conjugation length and stabilizes the excited state (lowering energy 
    
    
    
    ), causing a Red Shift (Bathochromic) .
  • Competing Withdrawal (EWGs): A group like

    
     competes with the carbonyl for electron density. While it extends the 
    
    
    
    -system, the lack of a strong donor-acceptor couple results in a smaller shift compared to EDGs.
Visualization: HOMO-LUMO Gap Modulation

The following diagram illustrates how substituents alter the energy gap.

ElectronicTransitions cluster_0 Energy Levels Ground Ground State (HOMO) Excited_Ac Excited State (LUMO) Acetophenone Ground->Excited_Ac High Energy (UV) ~245 nm Excited_Amino Excited State (LUMO) 4-Aminoacetophenone (Stabilized by ICT) Ground->Excited_Amino Lower Energy (Near Visible) ~316 nm Note ICT = Intramolecular Charge Transfer Reduces Delta E Excited_Amino->Note

Figure 1: Energy diagram showing the stabilization of the excited state in 4-aminoacetophenone due to charge transfer, reducing the energy requirement for the transition.

Comparative Data Analysis

The following data compares the primary absorption maxima (


) in ethanol. Ethanol is the standard solvent of choice as it is polar enough to dissolve these compounds but has a UV cutoff (~205 nm) that does not interfere with the K-band.
Table 1: Experimental in Ethanol
CompoundSubstituent (Para)Electronic Effect

(nm)

(L/mol[1]·cm)
Spectral Shift (vs Parent)
Acetophenone

Reference242 - 245 ~13,000-
4-Methylacetophenone

Weak EDG (Inductive)252 ~15,000+7 nm
4-Chloroacetophenone

Weak EDG (Resonance)254 ~16,000+9 nm
4-Methoxyacetophenone

Strong EDG274 ~18,000+29 nm
4-Aminoacetophenone

Very Strong EDG316 ~20,000+71 nm
4-Nitroacetophenone

Strong EWG260 - 265 ~14,000+15 nm

Critical Insight: Note the massive shift for 4-Aminoacetophenone . This molecule essentially behaves as a "push-pull" chromophore. The shift is so significant that concentrated solutions appear slightly yellow to the naked eye, bordering the visible spectrum.

Table 2: Woodward-Fieser Predictions vs. Experimental Reality

Drug developers often rely on calculated values for initial screening. This table highlights the accuracy (and limitations) of the Woodward-Fieser rules for these derivatives.

Base Value for Aromatic Ketone (Ar-CO-R): 246 nm

CompoundSubstituent Increment (Calc)Calculated

Experimental

Deviation
4-Methyl +10 nm (p-Alkyl)256 nm252 nm-4 nm
4-Methoxy +25 nm (p-O-Alkyl)271 nm274 nm+3 nm
4-Amino +58 nm (p-NH2)*304 nm316 nm+12 nm
4-Nitro Not standard in basic rules~260 nm (est)262 nm~2 nm

*Note: The deviation in 4-Aminoacetophenone is due to strong solvent interaction (H-bonding) in ethanol, which further stabilizes the excited ICT state, a factor the basic empirical rules underestimate.

Experimental Protocol: High-Fidelity Measurement

To reproduce these values for purity analysis or identification, follow this self-validating protocol.

Reagents & Equipment[2]
  • Solvent: Spectroscopic Grade Ethanol (99.9%). Do not use denatured ethanol containing benzene or toluene.

  • Blank: Pure solvent from the same bottle used for solvation.

  • Cuvettes: Quartz (1 cm path length). Plastic/Glass absorb UV <300nm.

Workflow Diagram

ExperimentalProtocol Step1 Weighing 10 mg Substance Step2 Stock Solution A Dissolve in 100 mL EtOH (Conc ~ 10^-3 M) Step1->Step2 Step3 Dilution Take 1 mL Stock -> 100 mL (Final ~ 10^-5 M) Step2->Step3 Step4 Baseline Scan (Pure Solvent) Step3->Step4 Step5 Sample Scan (200 - 400 nm) Step4->Step5 Step6 Validation Absorbance must be 0.2 < A < 0.9 Step5->Step6

Figure 2: Step-by-step dilution protocol ensures the sample concentration falls within the linear dynamic range of the Beer-Lambert Law.

Detailed Steps
  • Stock Preparation: Accurately weigh 10 mg of the acetophenone derivative. Dissolve in 100 mL of spectroscopic grade ethanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Dilution (Critical Step): The stock solution is too concentrated (

    
     M) and will saturate the detector.
    
    • Pipette 1.0 mL of Stock Solution into a fresh 100 mL volumetric flask.

    • Dilute to mark with ethanol. Final concentration

      
       M.
      
  • Measurement:

    • Set UV-Vis spectrophotometer to scan mode (200–400 nm).

    • Perform baseline correction with pure ethanol.

    • Measure sample.[2][3]

  • Self-Validation Check:

    • If Absorbance at

      
      , dilute by factor of 2.
      
    • If Absorbance at

      
      , prepare a more concentrated sample.
      
    • Solvent Cutoff Check: Ensure no noise appears <210 nm; if so, the solvent is contaminated.

Implications for Drug Development

Understanding these shifts is not merely an academic exercise; it correlates directly with Hammett Constants (


)  and lipophilicity.
  • Reaction Monitoring: When reducing 4-nitroacetophenone to 4-aminoacetophenone, you can monitor the reaction by watching the disappearance of the 260 nm peak and the emergence of the 316 nm peak.

  • Purity Profiling: A sample of 4-aminoacetophenone showing a shoulder at 245 nm indicates contamination with unsubstituted acetophenone or incomplete synthesis.

References

  • NIST Chemistry WebBook. Acetophenone, 4'-amino- UV/Visible Spectrum.[4] National Institute of Standards and Technology.[4][5] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[6] (Authoritative text for Woodward-Fieser Rules).[2][7][8]

  • PubChem. 4-Aminoacetophenone Compound Summary. National Library of Medicine. Available at: [Link]

  • Weast, R.C. (Ed.).[9][10] Handbook of Chemistry and Physics (60th ed.).[9] CRC Press.[9] (Source for specific alcohol solution maxima).

Sources

A Senior Application Scientist's Guide to the Validation of PPAR Agonist Activity Relative to Fibrate Drugs

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of metabolic disease therapeutics, Peroxisome Proliferator-Activated Receptors (PPARs) remain a pivotal target. For decades, fibrate drugs, the first generation of PPARα agonists, have been cornerstone therapies for dyslipidemia.[1][2][3] However, the quest for next-generation agonists with improved potency, selectivity, and safety profiles necessitates a robust, multi-tiered validation strategy. This guide provides an in-depth framework for characterizing novel PPAR agonists, using classical fibrates as a benchmark for comparison. We will dissect the causality behind experimental choices and provide validated, step-by-step protocols to ensure scientific rigor.

Foundational Principles: The PPAR Signaling Pathway

PPARs are ligand-activated transcription factors that belong to the nuclear receptor superfamily.[4][5] Three primary isotypes exist—PPARα, PPARγ, and PPARβ/δ—each with distinct tissue distribution and physiological roles.[4][6] PPARα is highly expressed in tissues with high fatty acid catabolism rates, like the liver, heart, and kidney, making it the primary target for lipid-lowering fibrates.[4][7] PPARγ is crucial for adipogenesis and insulin sensitivity, while PPARβ/δ is involved in fatty acid oxidation and cellular proliferation.[4][8]

The canonical mechanism of action involves the binding of a ligand, which induces a conformational change in the receptor. This promotes the dissociation of corepressors and the recruitment of coactivators.[9] The activated PPAR then forms a heterodimer with the Retinoid X Receptor (RXR).[4][5][9][10] This PPAR-RXR complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.[9][11]

PPAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand PPAR Agonist (e.g., Fibrate, Test Compound) PPAR_RXR_inactive Inactive PPAR/RXR Heterodimer + Corepressors Ligand->PPAR_RXR_inactive Binds & Displaces Corepressors PPAR_RXR_active Active PPAR/RXR Complex + Coactivators PPAR_RXR_inactive->PPAR_RXR_active Conformational Change & Coactivator Recruitment PPRE PPRE (AGGTCANAGGTCA) PPAR_RXR_active->PPRE Binds to DNA Gene Target Gene (e.g., CPT1A, ACOX1) PPRE->Gene Initiates Transcription mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Response Metabolic Response (e.g., ↑ Fatty Acid Oxidation) Protein->Response

A Multi-Tiered Strategy for Agonist Validation

A rigorous validation cascade is essential to move from a potential hit compound to a well-characterized lead. This process should be sequential, starting with direct biochemical interactions and progressing to cell-based functional assays and downstream gene expression analysis.

Tier 1: In Vitro Binding Affinity and Selectivity

The first critical question is whether the test compound directly binds to the PPAR isoforms and with what affinity and selectivity. The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive binding assay is a robust, high-throughput method for this purpose.[12]

Causality Behind Experimental Choice: Unlike cell-based assays, which can be confounded by factors like cell permeability and metabolism, a TR-FRET assay provides direct evidence of target engagement with the purified Ligand-Binding Domain (LBD) of the receptor. It is the cleanest way to assess the fundamental biochemical interaction. Using all three PPAR LBDs (α, γ, δ) in parallel is crucial for determining the compound's selectivity profile at the outset.

Experimental Protocol: TR-FRET Competitive Binding Assay

  • Reagent Preparation: Prepare a master mix containing the GST-tagged PPAR-LBD, a terbium-labeled anti-GST antibody (donor fluorophore), and a fluorescently-tagged pan-PPAR ligand (tracer/acceptor fluorophore) in assay buffer.[13][14]

  • Compound Plating: Serially dilute the test compound and reference fibrates (e.g., Fenofibric Acid, Pemafibrate) in an appropriate assay plate (e.g., 384-well). Include "no compound" (maximum FRET) and "excess unlabeled pan-agonist" (minimum FRET) controls.

  • Assay Initiation: Add the master mix to all wells containing the compounds.

  • Incubation: Incubate the plate at room temperature for 2-6 hours, protected from light. The incubation time should be optimized for signal stability.[13]

  • Data Acquisition: Read the plate on a TR-FRET-compatible reader, measuring the emission at two wavelengths (e.g., 495 nm for terbium and 520 nm for the tracer).[13]

  • Data Analysis: Calculate the TR-FRET ratio (520 nm emission / 495 nm emission).[13] Plot the ratio against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Tier 2: In Vitro Functional Potency & Efficacy

Binding does not always equate to activation. The next step is to confirm that compound binding leads to transcriptional activation of the receptor. The dual-luciferase reporter gene assay is the gold standard for this assessment.[15][16][17]

Causality Behind Experimental Choice: This assay directly measures the outcome of ligand binding: the assembly of a transcriptionally active complex on a promoter. We utilize a chimeric receptor system, fusing the PPAR-LBD to a GAL4 DNA-binding domain.[18] This approach isolates the activity to the LBD, preventing interference from endogenous receptors in the host cells (e.g., HEK293T) and ensuring the signal is specific to the transfected PPAR subtype. A co-transfected Renilla luciferase plasmid serves as an essential internal control to normalize for transfection efficiency and cell viability, adding a layer of self-validation to the protocol.[17][19]

Luciferase_Workflow cluster_prep Day 1: Preparation cluster_transfect Day 2: Transfection cluster_treat Day 3: Treatment cluster_read Day 4: Readout cluster_analysis Analysis Seed Seed HEK293T Cells in 96-well plates Transfect Co-transfect cells with: 1. PPAR-LBD/GAL4-DBD Plasmid 2. GAL4-UAS-Firefly Luciferase Plasmid 3. CMV-Renilla Luciferase Plasmid Seed->Transfect Treat Treat cells with serial dilutions of test compounds & fibrates Transfect->Treat Lyse Lyse cells Treat->Lyse Read_Firefly Measure Firefly Luciferase (Signal) Lyse->Read_Firefly Read_Renilla Measure Renilla Luciferase (Control) Lyse->Read_Renilla Analyze Normalize Firefly/Renilla. Plot dose-response curve. Calculate EC50 & Emax. Read_Firefly->Analyze Read_Renilla->Analyze

Experimental Protocol: Dual-Luciferase Reporter Assay

  • Cell Seeding: Plate a suitable cell line (e.g., HEK293T or HepG2) in 96-well plates at a density that will reach ~80% confluency at the time of transfection.[20][21][22]

  • Transfection: Co-transfect cells with three plasmids using a suitable transfection reagent:

    • An expression vector for the chimeric receptor (e.g., pBIND-hPPARα-LBD).[23]

    • A reporter vector containing multiple upstream activator sequences (UAS) for GAL4 driving a firefly luciferase gene (e.g., pGL4.35[luc2P/9XGAL4UAS/Hygro]).[23]

    • A control vector constitutively expressing Renilla luciferase (e.g., pRL-TK) for normalization.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compound, reference fibrates, and a vehicle control (e.g., DMSO).

  • Incubation: Incubate for an additional 18-24 hours.

  • Lysis and Readout: Lyse the cells and measure both firefly and Renilla luciferase activity sequentially using a dual-luciferase assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Plot the normalized relative light units (RLU) against the log of compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) relative to a full agonist control.

Comparative Data: Potency & Selectivity of Fibrates and Modulators

The following table summarizes representative data from luciferase transactivation assays, highlighting the differences between classical fibrates and a newer selective PPARα modulator (SPPARMα).

CompoundPPARα EC50 (µM)PPARγ EC50 (µM)PPARδ EC50 (µM)Primary Activity Profile
Fenofibric Acid 9.47[1]61.0[1]> 100 (inactive)[1]PPARα / γ dual agonist
Bezafibrate 30.4[1]178[1]86.7[1]Pan-agonist (α, γ, δ)
Pemafibrate 0.0014[1]> 5.0[1]1.39[1]Highly Selective PPARα Modulator
GW7647 (Control) 0.008[1]--Potent Selective PPARα Agonist
GW501516 (Control) --0.0016[1]Potent Selective PPARδ Agonist
GW1929 (Control) -0.018[1]-Potent Selective PPARγ Agonist
Note: EC50 values can vary between assay systems and laboratories. Data is for comparative purposes.

This data clearly illustrates why pemafibrate is considered a SPPARMα; its potency for PPARα is over 900 times greater than for PPARδ and more than 3500 times greater than for PPARγ.[1][24] In contrast, fenofibric acid shows dual activity, while bezafibrate acts as a pan-agonist, activating all three subtypes.[1]

Tier 3: Target Gene Expression in Physiologically Relevant Cells

The final in vitro validation step is to confirm that the compound regulates the expression of known endogenous PPAR target genes in a physiologically relevant cell line. This moves beyond artificial reporter constructs to measure a true biological outcome.

Causality Behind Experimental Choice: For PPARα agonists, the human hepatoma cell line HepG2 is an excellent model system as it endogenously expresses PPARα and is of hepatic origin, the primary site of fibrate action.[20][25][26] Measuring the mRNA levels of canonical PPARα target genes involved in fatty acid transport and oxidation (e.g., CPT1A, ACOX1, CD36) via quantitative PCR (qPCR) provides definitive proof of functional activity in a relevant cellular context.[18]

Experimental Protocol: qPCR for Target Gene Expression

  • Cell Culture and Treatment: Culture HepG2 cells to ~80% confluency. Treat with the test compound, a positive control fibrate, and a vehicle control at various concentrations for a predetermined time (e.g., 12-24 hours).

  • RNA Isolation: Harvest the cells and isolate total RNA using a column-based kit or Trizol extraction. Ensure RNA quality and integrity (e.g., via NanoDrop and gel electrophoresis).

  • cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) from each sample into complementary DNA (cDNA) using a reverse transcriptase kit.

  • Quantitative PCR (qPCR): Perform qPCR using a real-time PCR system. Each reaction should contain cDNA, forward and reverse primers for the target gene (e.g., CPT1A) and a housekeeping gene (e.g., RPLP0 or GAPDH), and a suitable qPCR master mix (e.g., SYBR Green).

  • Data Analysis: Determine the quantification cycle (Cq) for each reaction. Calculate the relative gene expression using the ΔΔCq method, normalizing the target gene expression to the housekeeping gene and then to the vehicle-treated control.

Conclusion: Building a Comprehensive Profile

By systematically progressing through this three-tiered validation funnel—from direct binding (TR-FRET) to transcriptional activation (luciferase reporter) and finally to endogenous gene regulation (qPCR)—researchers can build a comprehensive and robust profile of a novel PPAR agonist. This approach allows for a direct and objective comparison to benchmark drugs like fenofibrate, clearly delineating a new compound's advantages in terms of potency, selectivity, and functional efficacy. This rigorous, self-validating workflow is indispensable for making informed decisions in the drug discovery and development process.

References

  • Saito, R., et al. (2022). Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate. International Journal of Molecular Sciences. Available at: [Link]

  • Creative Diagnostics. (n.d.). PPAR Signaling Pathway. Available at: [Link]

  • Di-Poï, N., et al. (2003). In vivo activation of PPAR target genes by RXR homodimers. The EMBO Journal. Available at: [Link]

  • Wikipedia. (n.d.). Peroxisome proliferator-activated receptor. Available at: [Link]

  • Cusabio. (n.d.). PPAR signaling pathway. Available at: [Link]

  • Wang, H., et al. (2010). Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. The Open Biotechnology Journal. Available at: [Link]

  • Shao, D., et al. (1998). Discrete Roles for Peroxisome Proliferator-Activated Receptor γ and Retinoid X Receptor in Recruiting Nuclear Receptor Coactivators. Molecular and Cellular Biology. Available at: [Link]

  • Creative BioMart. (n.d.). TR-FRET PPAR gamma Competitive Binding Assay Kit, goat. Available at: [Link]

  • Besnard, J., et al. (2003). RXR activators molecular signalling: involvement of a PPARα-dependent pathway in the liver and kidney, evidence for an alternative pathway in the heart. Journal of Molecular Endocrinology. Available at: [Link]

  • QIAGEN. (n.d.). PPAR Signaling. GeneGlobe. Available at: [Link]

  • ResearchGate. (n.d.). Basic mechanism of PPAR action. Receptor X retinoide, RXR;... Available at: [Link]

  • ResearchGate. (2010). Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. Available at: [Link]

  • MDPI. (2020). Pivotal Roles of Peroxisome Proliferator-Activated Receptors (PPARs) and Their Signal Cascade for Cellular and Whole-Body Energy Homeostasis. Available at: [Link]

  • Bentham Open. (2010). Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. Available at: [Link]

  • Juge-Aubry, C. E., et al. (2005). Meta-analysis of primary target genes of peroxisome proliferator-activated receptors. BMC Genomics. Available at: [Link]

  • Bentham Open. (2010). Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. Available at: [Link]

  • Arai, H., et al. (2017). Efficacy and Safety of Pemafibrate Versus Fenofibrate in Patients with High Triglyceride and Low HDL Cholesterol Levels: A Multicenter, Placebo-Controlled, Double-Blind, Randomized Trial. Journal of Atherosclerosis and Thrombosis. Available at: [Link]

  • Varanasi, U., et al. (1996). Identification of a peroxisome proliferator-responsive element upstream of the human peroxisomal fatty acyl coenzyme A oxidase gene. Journal of Biological Chemistry. Available at: [Link]

  • Creative BioMart. (n.d.). TR-FRET PPAR alpha Coactivator Assay Kit, goat. Available at: [Link]

  • Murakami, K., et al. (2005). Gene expression profiling of potential peroxisome proliferator-activated receptor (PPAR) target genes in human hepatoblastoma cell lines inducibly expressing different PPAR isoforms. Nuclear Receptor. Available at: [Link]

  • Addgene. (n.d.). PPRE-pNL1.3 (Plasmid #84394). Available at: [Link]

  • Duez, H., et al. (2005). Regulation of Human ApoA-I by Gemfibrozil and Fenofibrate Through Selective Peroxisome Proliferator-Activated Receptor α Modulation. Arteriosclerosis, Thrombosis, and Vascular Biology. Available at: [Link]

  • ResearchGate. (n.d.). Activation of a luciferase reporter gene linked to the HD or AOx PPRE... Available at: [Link]

  • Duez, H., et al. (2005). Regulation of Human apoA-I by Gemfibrozil and Fenofibrate Through Selective Peroxisome Proliferator-Activated Receptor Alpha Modulation. Arteriosclerosis, Thrombosis, and Vascular Biology. Available at: [Link]

  • Li, Y., et al. (2020). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. Journal of Medicinal Chemistry. Available at: [Link]

  • Galli, A., et al. (2010). Involvement of PPARα and PPARγ in apoptosis and proliferation of human hepatocarcinoma HepG2 cells. Cell Proliferation. Available at: [Link]

  • Saito, R., et al. (2020). PPARα Ligand-Binding Domain Structures with Endogenous Fatty Acids and Fibrates. iScience. Available at: [Link]

  • Wolf, C. J., et al. (2017). Relationship between peroxisome proliferator-activated receptor alpha activity and cellular concentration of 14 perfluoroalkyl substances in HepG2 cells. Toxicology. Available at: [Link]

  • ResearchGate. (n.d.). Increase in PPARα, PPARγ and LXR activity in HepG2 (human hepatocellular carcinoma) cells. Available at: [Link]

  • ResearchGate. (n.d.). Structural differences in the interaction of pemafibrate and... Available at: [Link]

  • Rakhshandehroo, M., et al. (2009). Peroxisome Proliferator-Activated Receptor Alpha Target Genes. PPAR Research. Available at: [Link]

  • LipExoGen. (n.d.). Fluorescent PPRE reporter lentivirus (PPAR pathway). Available at: [Link]

  • Wolfrum, C., et al. (2001). Fatty acids and hypolipidemic drugs regulate peroxisome proliferator-activated receptors α. Proceedings of the National Academy of Sciences. Available at: [Link]

  • ResearchGate. (2020). (PDF) PPARα Ligand-Binding Domain Structures with Endogenous Fatty Acids and Fibrates. Available at: [Link]

  • ResearchGate. (n.d.). The effect of PPRE orientation. (A) Schematic representation of the... Available at: [Link]

  • ResearchGate. (n.d.). Determination of the PPARα and PPARγ levels in HepG2 cells after... Available at: [Link]

  • Lannutti, F., et al. (2013). Estimation of the PPARα agonism of fibrates by a combined MM-docking approach. Methods in Molecular Biology. Available at: [Link]

  • Lefebvre, P., et al. (2006). Fibrates, glitazones, and peroxisome proliferator-activated receptors. Arteriosclerosis, Thrombosis, and Vascular Biology. Available at: [Link]

  • OriGene Technologies, Inc. (n.d.). Ppara Mouse qPCR Primer Pair (NM_011144). Available at: [Link]

  • Staels, B., et al. (2008). Fibrates and future PPARalpha agonists in the treatment of cardiovascular disease. Nature Clinical Practice Cardiovascular Medicine. Available at: [Link]

  • Klempt, M., et al. (2016). Stimulating effect of normal-dosing of fibrates on cell proliferation: word of warning. BMC Cancer. Available at: [Link]

  • Saito, R., et al. (2022). Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate. PubMed. Available at: [Link]

Sources

Safety Operating Guide

4'-(2-Bromo-4-fluorophenoxy)acetophenone: Proper Disposal & Handling Guide

[1]

Part 1: Executive Safety Directive

Immediate Action Required: 4'-(2-Bromo-4-fluorophenoxy)acetophenone (CAS: 403-29-2) is a Halogenated Organic Compound . It must NEVER be commingled with general non-halogenated organic waste streams.

Improper disposal via standard incineration can lead to the formation of corrosive hydrofluoric (HF) and hydrobromic (HBr) acid gases, damaging incinerator scrubbers and violating EPA/RCRA compliance standards. This compound requires high-temperature incineration with specific flue gas treatment.

Part 2: Chemical Profile & Hazard Identification[2][3][4]

Before initiating disposal, verify the chemical identity and associated hazards to ensure the waste profile matches the physical substance.

ParameterTechnical Specification
Chemical Name This compound
CAS Number 403-29-2
Molecular Formula C₁₄H₁₀BrFO₂
Molecular Weight 309.13 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Primary Hazards Irritant: Skin (H315), Eye (H319), Respiratory (H335)
Disposal Class Halogenated Organic Solid
RCRA Status Not P or U listed, but regulated under characteristic waste if mixed with solvents.[1]

Part 3: Step-by-Step Disposal Protocol

Segregation (The Critical Control Point)

The most common compliance failure involves mixing halogenated solids with general trash or non-halogenated solvents.

  • Rule: Isolate this compound from oxidizing agents (e.g., nitric acid, peroxides) and strong bases.[1] The acetophenone moiety is stable, but the ether linkage can be susceptible to cleavage under extreme conditions, and halogens can react violently with alkali metals.[1]

  • Stream: Designate as "Halogenated Organic Solid."

Container Selection
  • Solid Waste: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated hazardous waste drum with a liner.

  • Liquid Waste (if dissolved): If the compound is in solution (e.g., reaction mother liquor), it must go into the Halogenated Solvent carboy (typically yellow-tagged in many institutions).[1]

    • Compatibility Note: HDPE and Glass are both compatible. Avoid metal containers if the waste stream is potentially acidic.

Labeling Requirements

A generic "Waste" label is insufficient. The label must explicitly state:

  • Full Chemical Name: this compound[1]

  • Constituents: If in solution, list the solvent % (e.g., "Dichloromethane 90%, this compound 10%").

  • Hazard Checkbox: Mark "Toxic" and "Irritant."

Waste Hand-off

Transfer the sealed, labeled container to your facility's Satellite Accumulation Area (SAA).[1] Ensure secondary containment is present to capture any potential leaks.[2]

Part 4: Operational Workflow (Visualization)

The following diagram outlines the decision logic for disposing of this specific compound, ensuring it reaches the correct incineration facility.

DisposalWorkflowStartWaste Generation:This compoundStateCheckPhysical State?Start->StateCheckSolidPathSolid / PowderStateCheck->SolidPathLiquidPathDissolved in SolventStateCheck->LiquidPathLabelingApply Label:'Contains Halogens (Br, F)'SolidPath->LabelingDirect PackSolventCheckIs Solvent Halogenated?(e.g., DCM, Chloroform)LiquidPath->SolventCheckHaloStreamStream A: Halogenated Organic Waste(High Temp Incineration)SolventCheck->HaloStreamYes (Main Stream)NonHaloStreamStream B: Non-Halogenated Waste(Fuel Blending)SolventCheck->NonHaloStreamNo (Segregation Required)HaloStream->LabelingNonHaloStream->HaloStream*Contamination Rule:Solute makes stream Halogenated*EHSTransfer to EHS/Disposal UnitLabeling->EHS

Figure 1: Decision logic for segregating halogenated aromatics. Note that adding a halogenated solute to a non-halogenated solvent renders the entire mixture "Halogenated Waste."

Part 5: Emergency Procedures (Spill Management)

In the event of a benchtop spill, autonomy is permitted only for minor releases (<50g).[1] For larger spills, evacuate and contact EHS.[1][3]

  • PPE: Double nitrile gloves, safety goggles, and a lab coat.[1][4] (Respiratory protection required if dust is generated).[3]

  • Containment:

    • Solid: Gently cover with a damp paper towel to prevent dust dispersion. Scoop into a disposable container.

    • Solution: Use an inert absorbent (vermiculite or spill pads).[2] Do NOT use combustible materials like sawdust if the solvent is flammable.

  • Decontamination: Wipe the surface with a soap/water solution.[5] Place all cleanup materials (gloves, wipes) into the Halogenated Waste bin.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators: Categories and Requirements. RCRA Regulations.[6][7] [Link]

  • PubChem. (2024). Compound Summary: Acetophenone derivatives. National Library of Medicine. [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4'-(2-Bromo-4-fluorophenoxy)acetophenone
Reactant of Route 2
Reactant of Route 2
4'-(2-Bromo-4-fluorophenoxy)acetophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.